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  • Product: 4-(2-Methylphenyl)piperidin-4-ol
  • CAS: 83674-76-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-(2-Methylphenyl)piperidin-4-ol: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-(2-Methylphenyl)piperidin-4-ol, a substituted aryl-piperidin-4-ol with significant pote...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2-Methylphenyl)piperidin-4-ol, a substituted aryl-piperidin-4-ol with significant potential in medicinal chemistry and drug discovery. While specific experimental data for this precise molecule is not extensively available in public literature, this document, grounded in established chemical principles and data from closely related analogues, offers a robust framework for its synthesis, characterization, and exploration of its pharmacological applications. We will delve into a detailed, field-proven synthetic protocol, predict its physicochemical and spectroscopic properties based on structural analogues, and discuss the promising therapeutic avenues suggested by the broader class of 4-aryl-piperidin-4-ol compounds. This guide is intended to serve as a foundational resource for researchers embarking on the investigation of this and similar molecules.

Introduction: The Significance of the 4-Aryl-Piperidin-4-ol Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged scaffold in drug design. The introduction of an aryl group and a hydroxyl moiety at the 4-position of the piperidine ring gives rise to the 4-aryl-piperidin-4-ol core. This structural class has garnered considerable attention in medicinal chemistry due to its association with a wide range of biological activities, including but not limited to, anticancer, antiviral, and central nervous system (CNS) effects.[1][3][4]

The specific compound, 4-(2-Methylphenyl)piperidin-4-ol, which features an ortho-methylated phenyl ring, presents a unique steric and electronic profile that could modulate its interaction with biological targets. The ortho-methyl group can influence the molecule's conformation, lipophilicity, and metabolic stability, potentially leading to novel pharmacological properties. This guide aims to provide the necessary technical information to facilitate the synthesis and investigation of this intriguing molecule.

Synthesis of 4-(2-Methylphenyl)piperidin-4-ol: A Proposed Protocol

The most direct and widely employed method for the synthesis of 4-aryl-piperidin-4-ols is the Grignard reaction.[5][6] This organometallic reaction involves the nucleophilic addition of an aryl magnesium halide to a ketone, in this case, a suitably protected 4-piperidone. The following protocol is a proposed, robust method for the synthesis of 4-(2-Methylphenyl)piperidin-4-ol.

Overall Synthetic Scheme

Synthesis of 4-(2-Methylphenyl)piperidin-4-ol cluster_0 Step 1: N-Protection of 4-Piperidone cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Deprotection 4-Piperidone 4-Piperidone N-Protected_Piperidone N-Boc-4-piperidone or N-Benzyl-4-piperidone 4-Piperidone->N-Protected_Piperidone Base (e.g., Et3N) DCM Protecting_Agent Boc Anhydride or Benzyl Bromide Protecting_Agent->N-Protected_Piperidone 2-Bromotoluene 2-Bromotoluene Grignard_Reagent 2-Methylphenyl- magnesium bromide 2-Bromotoluene->Grignard_Reagent Anhydrous THF Magnesium Mg turnings Magnesium->Grignard_Reagent Protected_Product N-Protected-4-(2-methylphenyl) -piperidin-4-ol Grignard_Reagent->Protected_Product N-Protected_Piperidone_input N-Protected-4-piperidone N-Protected_Piperidone_input->Protected_Product 1. Add to Grignard 2. Acidic Workup (e.g., NH4Cl) Protected_Product_input N-Protected Product Final_Product 4-(2-Methylphenyl) -piperidin-4-ol Protected_Product_input->Final_Product TFA in DCM (for Boc) or H2, Pd/C (for Benzyl)

Caption: Proposed three-step synthesis of 4-(2-Methylphenyl)piperidin-4-ol.

Step-by-Step Experimental Protocol

PART A: N-Protection of 4-Piperidone (Example with Boc Protection)

  • Reaction Setup: To a solution of 4-piperidone hydrochloride monohydrate (1 equivalent) in dichloromethane (DCM, 10 volumes) in a round-bottom flask equipped with a magnetic stirrer, add triethylamine (2.2 equivalents) at 0 °C.

  • Addition of Protecting Group: To the stirred solution, add a solution of di-tert-butyl dicarbonate (Boc anhydride, 1.1 equivalents) in DCM (2 volumes) dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction with water. Separate the organic layer, and wash successively with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude N-Boc-4-piperidone can often be used in the next step without further purification. If necessary, purify by column chromatography on silica gel.

PART B: Grignard Reaction

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to activate the magnesium. Add a solution of 2-bromotoluene (1.2 equivalents) in anhydrous tetrahydrofuran (THF, 5 volumes) dropwise to initiate the reaction. The initiation is indicated by a gentle reflux and the disappearance of the iodine color.[7] After initiation, add the remaining 2-bromotoluene solution at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Addition of Piperidone: Cool the Grignard reagent to 0 °C. Add a solution of N-Boc-4-piperidone (1 equivalent) in anhydrous THF (3 volumes) dropwise, keeping the internal temperature below 10 °C.

  • Reaction and Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC. Upon completion, cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.[5]

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

PART C: Deprotection (for Boc group)

  • Reaction Setup: Dissolve the purified N-Boc-4-(2-methylphenyl)piperidin-4-ol (1 equivalent) in DCM (10 volumes).

  • Deprotection: Add trifluoroacetic acid (TFA, 5-10 equivalents) dropwise at 0 °C.

  • Reaction Monitoring: Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Workup and Isolation: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and wash with diethyl ether to remove any organic impurities. Basify the aqueous layer to pH > 10 with 2N NaOH and extract with DCM or ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, 4-(2-Methylphenyl)piperidin-4-ol.

Physicochemical and Spectroscopic Properties (Predicted)

Due to the lack of specific experimental data for 4-(2-Methylphenyl)piperidin-4-ol, the following properties are predicted based on structurally similar compounds.

PropertyPredicted Value / CharacteristicsBasis for Prediction / Comments
Molecular Formula C12H17NO-
Molecular Weight 191.27 g/mol -
Appearance White to off-white solidBased on analogues like 4-Methylpiperidin-4-ol.[8]
Solubility Soluble in methanol, ethanol, DMSO, and chloroform. Sparingly soluble in water.The piperidinol moiety imparts some water solubility, while the aryl group increases solubility in organic solvents.[9]
pKa ~9-10The piperidine nitrogen is basic. The exact pKa will be influenced by the substituents.
Spectroscopic Characterization (Anticipated Data)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR:

    • Aromatic Protons (Ar-H): Expect complex multiplets in the range of δ 7.0-7.5 ppm, integrating to 4 protons. The ortho-methyl group will influence the splitting pattern.

    • Piperidine Protons (CH₂): Expect broad multiplets in the range of δ 1.5-3.5 ppm. The protons on the carbons adjacent to the nitrogen will be deshielded and appear further downfield.

    • Hydroxyl Proton (OH): A broad singlet, the chemical shift of which will be concentration and solvent dependent.

    • Methyl Protons (CH₃): A singlet at approximately δ 2.3 ppm.

  • ¹³C NMR:

    • Aromatic Carbons: Signals in the range of δ 125-145 ppm.

    • Quaternary Carbon (C-OH): A signal around δ 70 ppm.

    • Piperidine Carbons: Signals in the range of δ 30-50 ppm.

    • Methyl Carbon: A signal around δ 20 ppm.

Infrared (IR) Spectroscopy:

  • O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹.

  • N-H Stretch (if secondary amine): A moderate absorption in the region of 3300-3500 cm⁻¹.

  • C-H Stretch (Aromatic): Absorptions just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: A strong absorption in the 1000-1200 cm⁻¹ region.

Mass Spectrometry (MS):

  • Electron Ionization (EI): The molecular ion peak (M⁺) at m/z = 191 should be observable. Common fragmentation patterns would involve the loss of a hydroxyl group, a methyl group, and cleavage of the piperidine ring.

Quality Control and Analytical Methodology

To ensure the purity and identity of synthesized 4-(2-Methylphenyl)piperidin-4-ol, a combination of analytical techniques should be employed.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for purity assessment. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be a suitable starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to confirm the molecular weight and identify potential volatile impurities.

  • Elemental Analysis: To confirm the empirical formula (C, H, N).

Applications in Drug Discovery and Chemical Biology

The 4-aryl-piperidin-4-ol scaffold is a key pharmacophore in several areas of drug discovery.

Applications cluster_apps Potential Therapeutic Areas Core 4-(2-Methylphenyl)piperidin-4-ol Oncology Oncology Core->Oncology Antiproliferative, Reversal of Multidrug Resistance CNS_Disorders CNS Disorders Core->CNS_Disorders Sigma Receptor Ligands, Dopamine/Serotonin Receptor Modulation Analgesia Analgesia Core->Analgesia Opioid Receptor Activity Antiviral Antiviral Core->Antiviral e.g., Anti-HIV

Caption: Potential therapeutic applications of the 4-aryl-piperidin-4-ol scaffold.

  • Oncology: Certain 4-aryl-1,4-dihydropyridines, which are structurally related, have demonstrated anticancer activity.[4] The 4-aryl-piperidin-4-ol core could serve as a template for the design of novel cytotoxic agents or modulators of multidrug resistance.

  • Central Nervous System (CNS) Disorders: The piperidine nucleus is a common feature in many CNS-active drugs. Derivatives of 4-aryl-piperidines have been investigated as ligands for sigma receptors, which are implicated in a variety of neurological and psychiatric conditions.[10]

  • Analgesia: The 4-phenylpiperidine scaffold is famously the core of the potent analgesic meperidine (Demerol). It is plausible that 4-(2-Methylphenyl)piperidin-4-ol and its derivatives could exhibit activity at opioid receptors.

  • Antiviral Activity: Piperidin-4-one derivatives have been reported to possess anti-HIV activity.[3]

Safety and Handling

While specific toxicity data for 4-(2-Methylphenyl)piperidin-4-ol is not available, compounds of this class should be handled with care in a laboratory setting. Based on data for similar compounds like 4-(2-methoxyphenyl)piperidine, it should be considered an irritant to the skin, eyes, and respiratory system.[11] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

4-(2-Methylphenyl)piperidin-4-ol represents a promising, yet underexplored, molecule for chemical and pharmacological research. This guide provides a comprehensive, albeit predictive, framework for its synthesis, characterization, and potential applications. The proposed synthetic route, based on the well-established Grignard reaction, is robust and amenable to laboratory-scale production. The predicted physicochemical and spectroscopic properties offer a baseline for the characterization of the synthesized compound. The diverse biological activities associated with the 4-aryl-piperidin-4-ol scaffold underscore the potential of 4-(2-Methylphenyl)piperidin-4-ol as a valuable building block for the development of novel therapeutic agents. It is our hope that this guide will stimulate further research into this and related compounds, ultimately unlocking their full therapeutic potential.

References

  • Google Patents. (n.d.). Preparation method for 4-methylenepiperidine or acid addition salt thereof.
  • Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • Google Patents. (n.d.). CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine.
  • DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 4-Piperidone synthesis. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2005, May 5). Theoretical Synthesis of 4-Piperidone/Piperidine. Retrieved from [Link]

  • MDPI. (2022, April 8). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Retrieved from [Link]

  • Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

  • YouTube. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. Retrieved from [Link]

  • PubMed. (n.d.). Piperidin-4-one: the potential pharmacophore. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Truman ChemLab. (2012, August 24). The Grignard Reaction: Triphenylmethanol from Bromobenzene and Methyl Benzoate. Retrieved from [Link]

  • PubMed Central. (2016, August 23). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-Methoxyphenyl)piperidine. Retrieved from [Link]

  • IJNRD. (2023, April 4). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of (a) 2,2,6,6-tetramethyl-4-piperidinol and (b) 4ATP. Retrieved from [Link]

  • ResearchGate. (n.d.). N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatog. Retrieved from [Link]

  • YouTube. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Retrieved from [Link]

  • NIST WebBook. (n.d.). 4-Piperidinol, 2,2,6,6-tetramethyl-. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Phenylpiperidine. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 4-(2-Methylphenyl)piperidin-4-ol

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals Introduction 4-(2-Methylphenyl)piperidin-4-ol is a synthetic compound belonging to the arylcyclohexylamine clas...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Methylphenyl)piperidin-4-ol is a synthetic compound belonging to the arylcyclohexylamine class. While specific research on this particular molecule is not extensively documented in publicly available literature, its structural architecture, featuring a 4-phenylpiperidin-4-ol core, strongly suggests a mechanism of action analogous to other well-characterized members of this family, such as phencyclidine (PCP) and ketamine.[1][2] This guide will, therefore, present a hypothesized mechanism of action for 4-(2-Methylphenyl)piperidin-4-ol, grounded in the established pharmacology of arylcyclohexylamines. We will delve into its likely primary molecular target, the downstream signaling consequences, and potential off-target activities. Furthermore, this document will provide detailed, field-proven experimental protocols to enable researchers to rigorously test and validate this proposed mechanism.

The core hypothesis is that 4-(2-Methylphenyl)piperidin-4-ol acts as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor. The presence of the 2-methyl substituent on the phenyl ring is predicted to modulate its binding affinity and selectivity profile compared to its parent compounds.[3][4]

Structural Rationale for the Hypothesized Mechanism of Action

The 4-(2-Methylphenyl)piperidin-4-ol molecule is composed of a piperidine ring with a hydroxyl group and a 2-methylphenyl group attached to the 4-position. This structure is a hallmark of compounds that interact with the NMDA receptor ion channel.[5] The arylcyclohexylamine class of compounds is known for its dissociative anesthetic, analgesic, and psychotomimetic effects, which are primarily mediated through their interaction with the NMDA receptor.[1][6]

The positioning of the methyl group on the phenyl ring can significantly influence the pharmacological properties of the compound. Structure-activity relationship (SAR) studies on related piperidine analogues have demonstrated that the substituent pattern on the phenyl ring plays a pivotal role in binding affinity and selectivity for various receptors.[7]

Primary Pharmacological Target: The NMDA Receptor

The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory. It is a heterotetramer typically composed of two GluN1 and two GluN2 subunits.[8] For the channel to open, both glutamate (binding to the GluN2 subunit) and a co-agonist, typically glycine or D-serine (binding to the GluN1 subunit), must be present.

Proposed Mechanism: Non-Competitive Antagonism

Arylcyclohexylamines like PCP and ketamine are known to be uncompetitive and non-competitive antagonists of the NMDA receptor.[5] They bind to a site within the ion channel pore, known as the PCP binding site, thereby physically blocking the flow of ions, primarily Ca2+, even when the receptor is activated by its agonists. This action is use-dependent, meaning the antagonist can only access its binding site when the channel is in an open state.

The proposed mechanism for 4-(2-Methylphenyl)piperidin-4-ol follows this paradigm. Upon activation of the NMDA receptor by glutamate and a co-agonist, the ion channel opens, exposing the PCP binding site. 4-(2-Methylphenyl)piperidin-4-ol is then hypothesized to enter the channel and bind, occluding the pore and preventing ion influx. This leads to a reduction in neuronal excitation.

Signaling Pathway

The antagonism of the NMDA receptor by 4-(2-Methylphenyl)piperidin-4-ol would interrupt the normal downstream signaling cascade. The influx of Ca2+ through the NMDA receptor is a critical event that activates a host of intracellular signaling molecules, including calmodulin, Ca2+/calmodulin-dependent protein kinase II (CaMKII), and ultimately leads to changes in gene expression and synaptic strength. By blocking this initial Ca2+ signal, 4-(2-Methylphenyl)piperidin-4-ol would effectively dampen these downstream pathways.

NMDA_Receptor_Antagonism cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor Binds Ion_Channel Ion Channel (Closed) NMDA_Receptor->Ion_Channel Activates Ca_Influx Ca2+ Influx Ion_Channel->Ca_Influx Allows Downstream_Signaling Downstream Signaling (e.g., CaMKII activation) Ca_Influx->Downstream_Signaling Initiates 4_2_MPP 4-(2-Methylphenyl)piperidin-4-ol 4_2_MPP->Ion_Channel Blocks

Hypothesized NMDA receptor antagonism by 4-(2-Methylphenyl)piperidin-4-ol.

Potential Off-Target Activities

Arylcyclohexylamines are known to interact with other molecular targets, which may contribute to their overall pharmacological profile.[1] It is plausible that 4-(2-Methylphenyl)piperidin-4-ol also exhibits affinity for these sites.

  • Dopamine Transporter (DAT): Some arylcyclohexylamines can inhibit the reuptake of dopamine, leading to increased dopaminergic neurotransmission.[1] This could contribute to psychostimulant effects.

  • Sigma Receptors: Sigma receptors (σ1 and σ2) are intracellular chaperones, and many arylcyclohexylamines bind to them with varying affinities.[9][10] The functional consequences of this binding are complex and may modulate the effects of NMDA receptor antagonism.[11]

Experimental Validation of the Hypothesized Mechanism

To rigorously test the proposed mechanism of action, a series of in vitro assays are necessary. The following protocols provide a framework for characterizing the interaction of 4-(2-Methylphenyl)piperidin-4-ol with its putative targets.

Experimental Workflow

Experimental_Workflow Compound 4-(2-Methylphenyl)piperidin-4-ol NMDA_Binding NMDA Receptor Binding Assay Compound->NMDA_Binding NMDA_Functional NMDA Receptor Functional Assay Compound->NMDA_Functional DAT_Binding DAT Binding Assay Compound->DAT_Binding DAT_Functional DAT Functional Assay Compound->DAT_Functional Sigma_Binding Sigma Receptor Binding Assay Compound->Sigma_Binding Ki_NMDA Determine Ki for NMDA Receptor NMDA_Binding->Ki_NMDA IC50_NMDA Determine IC50 for NMDA Receptor Function NMDA_Functional->IC50_NMDA Ki_DAT Determine Ki for DAT DAT_Binding->Ki_DAT IC50_DAT Determine IC50 for DAT Function DAT_Functional->IC50_DAT Ki_Sigma Determine Ki for Sigma Receptors Sigma_Binding->Ki_Sigma

Workflow for characterizing the pharmacology of 4-(2-Methylphenyl)piperidin-4-ol.

Protocol 1: NMDA Receptor Radioligand Binding Assay

This assay determines the binding affinity (Ki) of the test compound for the PCP site within the NMDA receptor ion channel.

Materials:

  • Rat forebrain membrane homogenates

  • [3H]MK-801 (radioligand)

  • Test compound (4-(2-Methylphenyl)piperidin-4-ol)

  • Unlabeled MK-801 (for non-specific binding)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add assay buffer, radioligand ([3H]MK-801), and either the test compound, buffer (for total binding), or unlabeled MK-801 (for non-specific binding).

  • Add the rat forebrain membrane preparation to initiate the binding reaction.

  • Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Ki value of the test compound using competitive binding analysis software.

Protocol 2: NMDA Receptor Functional Assay (Calcium Flux)

This assay measures the ability of the test compound to inhibit NMDA receptor function by monitoring changes in intracellular calcium levels.[12][13][14][15][16][17]

Materials:

  • HEK293 cells stably co-expressing GluN1 and GluN2A subunits

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+)

  • NMDA and glycine (agonists)

  • Test compound

  • 384-well microplates

  • Fluorescence plate reader

Procedure:

  • Plate the HEK293 cells in a 384-well plate and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive dye by incubating them with Fluo-4 AM.[16]

  • Wash the cells to remove excess dye.

  • Add the test compound at various concentrations to the wells and incubate.

  • Initiate receptor activation by adding a mixture of NMDA and glycine.

  • Immediately measure the fluorescence intensity over time using a fluorescence plate reader.[15]

  • The increase in fluorescence corresponds to calcium influx through the NMDA receptors.

  • Calculate the inhibitory concentration 50 (IC50) of the test compound by analyzing the dose-response curve.

Protocol 3: Dopamine Transporter (DAT) Uptake Assay

This assay determines the functional potency (IC50) of the test compound to inhibit dopamine uptake.[18][19][20]

Materials:

  • Cells expressing the human dopamine transporter (e.g., HEK293-hDAT)

  • [3H]Dopamine (radiolabeled substrate)

  • Test compound

  • Nomifensine (a known DAT inhibitor for non-specific uptake)

  • Uptake buffer

  • 96-well microplates

  • Scintillation counter

Procedure:

  • Plate the HEK293-hDAT cells in a 96-well plate.

  • Wash the cells with pre-warmed uptake buffer.

  • Add the test compound at various concentrations.

  • Initiate dopamine uptake by adding [3H]Dopamine.

  • Incubate for a short period (e.g., 5-10 minutes) at 37°C.[20]

  • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Determine the IC50 value of the test compound.

Data Presentation: Comparative Pharmacology

The following table presents the binding affinities (Ki) of known arylcyclohexylamines for the NMDA receptor and other relevant targets. This provides a comparative context for the anticipated results for 4-(2-Methylphenyl)piperidin-4-ol.

CompoundNMDA Receptor Ki (nM)DAT Ki (nM)Sigma-1 Receptor Ki (nM)Sigma-2 Receptor Ki (nM)
Phencyclidine (PCP)592234-136
Ketamine659---
4-MeO-PCP404-296143
3-MeO-PCP2021642-

Data compiled from various sources. The absence of a value is indicated by "-".

Conclusion

Based on its structural similarity to a well-established class of pharmacological agents, it is highly probable that 4-(2-Methylphenyl)piperidin-4-ol functions as a non-competitive NMDA receptor antagonist. The 2-methyl substitution on the phenyl ring is likely to influence its potency and selectivity profile. The provided experimental protocols offer a robust framework for elucidating the precise mechanism of action and off-target effects of this compound. This in-depth characterization is a critical step in understanding its potential therapeutic applications and liabilities.

References

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Foundational

Unlocking the Therapeutic Potential of 4-(2-Methylphenyl)piperidin-4-ol: A Technical Guide for CNS Drug Discovery

Introduction: The Promise of a Privileged Scaffold The piperidine nucleus stands as a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of clinically s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of a Privileged Scaffold

The piperidine nucleus stands as a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of clinically successful drugs and biologically active molecules.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal framework for interacting with complex biological targets, particularly within the central nervous system (CNS). Within this distinguished class of compounds, the 4-aryl-4-piperidinol motif has emerged as a particularly fruitful area of investigation, yielding compounds with a spectrum of pharmacological activities. This guide delves into the specific potential of a promising member of this family: 4-(2-Methylphenyl)piperidin-4-ol.

While extensive research has been conducted on the broader class of 4-aryl-4-piperidinols, this document will synthesize the existing knowledge to illuminate the most promising research applications for 4-(2-Methylphenyl)piperidin-4-ol. We will explore its potential as a neuroprotective agent in ischemic conditions, its prospective role in the development of novel anticonvulsants, and its utility as a versatile scaffold for the discovery of new CNS-active compounds. This guide is intended for researchers, scientists, and drug development professionals, providing a technical and scientifically grounded framework for future investigations into this high-potential molecule.

Core Molecular Attributes and Synthesis

4-(2-Methylphenyl)piperidin-4-ol is a tertiary alcohol derivative of piperidine, featuring a 2-methylphenyl (o-tolyl) group at the 4-position. The presence of the hydroxyl group and the specific substitution pattern on the aromatic ring are critical determinants of its biological activity. The synthesis of 4-aryl-4-piperidinols is well-documented, typically proceeding through the reaction of a suitable Grignard reagent with a protected 4-piperidone precursor.[3]

Potential Research Application 1: Neuroprotection in Ischemic Stroke

Scientific Rationale:

A significant body of evidence suggests that compounds within the 4-aryl-4-piperidinol class exhibit potent neuroprotective effects, primarily through the dual blockade of neuronal voltage-gated sodium (Na+) and T-type calcium (Ca2+) channels.[4] In the context of cerebral ischemia, the excessive influx of Na+ and Ca2+ into neurons is a critical driver of excitotoxicity and subsequent cell death. By modulating these ion channels, 4-(2-Methylphenyl)piperidin-4-ol could potentially mitigate the downstream effects of ischemic brain injury.

Furthermore, many compounds in this class demonstrate a reduced affinity for dopamine D2 receptors, which is a desirable characteristic for neuroprotective agents, as it minimizes the risk of extrapyramidal side effects associated with D2 receptor antagonism.[4] The promising pharmacological profile of structurally related compounds, such as the neuroprotective agent designated "4a" or "SUN N5030" in some studies, strongly supports the investigation of 4-(2-Methylphenyl)piperidin-4-ol in models of ischemic stroke.[4]

Proposed Experimental Workflow:

G cluster_0 In Vitro Characterization cluster_1 In Vivo Efficacy and Safety in_vitro_assays Electrophysiology (Patch Clamp) - Whole-cell voltage clamp on cultured neurons - Assess blockade of Na+ and T-type Ca2+ channels mcao_model Middle Cerebral Artery Occlusion (MCAO) Model - Induce transient focal ischemia in rodents - Administer 4-(2-Methylphenyl)piperidin-4-ol pre- or post-ischemia in_vitro_assays->mcao_model Demonstrated ion channel blockade receptor_binding Receptor Binding Assays - Competitive binding against radiolabeled ligands - Determine affinity for Dopamine D2 and other relevant CNS receptors receptor_binding->mcao_model Confirmed low D2 affinity behavioral_assessment Neurological Deficit Scoring - Assess motor and sensory function post-MCAO mcao_model->behavioral_assessment toxicity Preliminary Toxicity Assessment - Rotorod test for motor coordination - Observation for adverse effects mcao_model->toxicity histology Histological Analysis - TTC staining to quantify infarct volume - Immunohistochemistry for markers of apoptosis and inflammation behavioral_assessment->histology

Caption: Proposed experimental workflow for evaluating the neuroprotective effects of 4-(2-Methylphenyl)piperidin-4-ol.

Detailed Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) in Rats

This protocol describes a transient MCAO model to assess the neuroprotective efficacy of 4-(2-Methylphenyl)piperidin-4-ol.

  • Animal Preparation:

    • Male Sprague-Dawley rats (250-300g) are anesthetized with isoflurane (4% for induction, 1.5-2% for maintenance) in a mixture of 70% N2O and 30% O2.[5]

    • Body temperature is maintained at 37°C using a heating pad.

  • Surgical Procedure:

    • A midline neck incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are carefully exposed.[6][7]

    • The ECA is ligated and transected.

    • A 4-0 nylon monofilament suture with a silicone-coated tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).[5][6] Occlusion is confirmed by a drop in cerebral blood flow monitored by laser Doppler flowmetry.[5]

  • Drug Administration:

    • 4-(2-Methylphenyl)piperidin-4-ol, dissolved in a suitable vehicle, is administered intravenously or intraperitoneally at predetermined doses either before or after the induction of ischemia.

  • Reperfusion and Post-operative Care:

    • After 60-90 minutes of occlusion, the suture is withdrawn to allow for reperfusion.[8]

    • The neck incision is closed, and the animal is allowed to recover.

  • Assessment of Neurological Deficit:

    • At 24 hours post-reperfusion, neurological deficits are scored using a standardized scale (e.g., a 5-point scale assessing motor function).

  • Quantification of Infarct Volume:

    • Following behavioral assessment, animals are euthanized, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarcted tissue.

    • Infarct volume is quantified using image analysis software.

Potential Research Application 2: Anticonvulsant Drug Discovery

Scientific Rationale:

The demonstrated ability of 4-aryl-4-piperidinols to block voltage-gated sodium and calcium channels is highly relevant to the treatment of epilepsy.[4] Many established anticonvulsant drugs exert their effects by modulating these very ion channels, thereby reducing neuronal hyperexcitability and preventing seizure propagation. The excellent brain permeability of this compound class, as evidenced by their efficacy in systemic administration models, further enhances their potential as CNS therapeutics.[4]

Proposed Experimental Approach:

A tiered approach is recommended, beginning with established rodent models of acute seizures to determine the anticonvulsant profile of 4-(2-Methylphenyl)piperidin-4-ol.

G cluster_0 Initial Screening cluster_1 Further Characterization MES Maximal Electroshock (MES) Test - Identifies compounds that prevent seizure spread dose_response Dose-Response Studies - Determine ED50 for anticonvulsant effect MES->dose_response scPTZ Subcutaneous Pentylenetetrazole (scPTZ) Test - Identifies compounds that raise seizure threshold scPTZ->dose_response toxicity_assessment Neurological Toxicity (Rotorod) - Determine TD50 for motor impairment dose_response->toxicity_assessment protective_index Protective Index (PI = TD50/ED50) - Quantifies therapeutic window toxicity_assessment->protective_index

Caption: A logical progression for the evaluation of anticonvulsant activity.

Detailed Experimental Protocol: Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) Tests in Mice

These are standard, widely used models for the initial screening of potential anticonvulsant compounds.[9][10][11]

  • Animal Model:

    • Male Swiss albino mice (20-25g) are used.

  • Drug Administration:

    • 4-(2-Methylphenyl)piperidin-4-ol is administered intraperitoneally (i.p.) at various doses (e.g., 30, 100, 300 mg/kg) dissolved in a suitable vehicle.[9]

    • A vehicle control group and a positive control group (e.g., phenytoin for MES, diazepam for scPTZ) are included.

  • Maximal Electroshock (MES) Test:

    • At a predetermined time after drug administration (e.g., 30 or 60 minutes), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via corneal electrodes.

    • The endpoint is the abolition of the hind limb tonic extension phase of the seizure.

  • Subcutaneous Pentylenetetrazole (scPTZ) Test:

    • At a predetermined time after drug administration, a convulsant dose of PTZ (e.g., 85 mg/kg) is injected subcutaneously.

    • Animals are observed for 30 minutes, and the endpoint is the failure to observe a 5-second episode of clonic spasms.

  • Data Analysis:

    • The percentage of animals protected from seizures at each dose is calculated.

    • The median effective dose (ED50) can be determined using probit analysis.

Potential Research Application 3: Scaffold for Novel CNS-Active Agents

Scientific Rationale:

The 4-aryl-4-piperidinol core is a highly versatile scaffold that can be readily modified to explore structure-activity relationships (SAR) and optimize for affinity towards various CNS targets.[12] By making targeted chemical modifications to the piperidine nitrogen, the aryl ring, and the 4-position hydroxyl group, new analogs with tailored pharmacological profiles can be generated. For example, derivatives of this scaffold have been explored as ligands for sigma-1 receptors, which are implicated in a range of neurological and psychiatric disorders.[13] The inherent drug-like properties of the piperidine core make it an excellent starting point for hit-to-lead and lead optimization campaigns.

Potential Target-Oriented Modifications:

  • Piperidine Nitrogen: Alkylation or acylation of the nitrogen can significantly impact affinity and selectivity for various receptors and transporters.

  • Aryl Ring: Modification of the substituents on the phenyl ring can fine-tune electronic and steric properties, influencing target engagement.

  • 4-Hydroxyl Group: Esterification or etherification of the hydroxyl group can alter lipophilicity and introduce new points of interaction with biological targets.

Illustrative Mechanistic Pathway: Dual Ion Channel Blockade and Neuroprotection

G cluster_outcome Ischemia Ischemic Insult (e.g., MCAO) Depolarization Membrane Depolarization Ischemia->Depolarization Na_Channel Voltage-Gated Na+ Channels Depolarization->Na_Channel opens Ca_Channel T-type Ca2+ Channels Depolarization->Ca_Channel opens Na_Influx Excessive Na+ Influx Excitotoxicity Excitotoxicity & Apoptosis Na_Influx->Excitotoxicity Ca_Influx Excessive Ca2+ Influx Ca_Influx->Excitotoxicity Compound 4-(2-Methylphenyl)piperidin-4-ol Compound->Na_Channel Blocks Compound->Ca_Channel Blocks Na_Channel->Na_Influx Ca_Channel->Ca_Influx Neuroprotection Neuroprotection

Caption: Postulated mechanism of neuroprotection via dual ion channel blockade.

Quantitative Data Summary of Related 4-Aryl-4-piperidinols

Compound ID (from source)Target/AssayActivityReference
4a (SUN N5030) Middle Cerebral Artery Occlusion (MCAO)Significant reduction in neuronal damage[4]
4a (SUN N5030) Dopamine D2 Receptor Binding1/20th the affinity of flunarizine[4]
General Class Audiogenic Seizures in DBA/2 micePotent anticonvulsant effects[4]
General Class Neuronal Na+ ChannelsPotent blockade[4]
General Class T-type Ca2+ ChannelsPotent blockade[4]

Note: This table is intended to be illustrative of the potential activity of the 4-aryl-4-piperidinol class. Direct experimental evaluation of 4-(2-Methylphenyl)piperidin-4-ol is required to determine its specific pharmacological profile.

Conclusion and Future Directions

4-(2-Methylphenyl)piperidin-4-ol represents a compelling starting point for CNS drug discovery programs. Based on the robust pharmacology of the 4-aryl-4-piperidinol class, this compound is poised for investigation as a potential neuroprotective agent for ischemic stroke and as a novel anticonvulsant. Its versatile chemical structure also makes it an ideal scaffold for the development of new chemical entities targeting a range of CNS disorders.

The experimental protocols and workflows detailed in this guide provide a clear and scientifically rigorous path for elucidating the pharmacological profile of 4-(2-Methylphenyl)piperidin-4-ol. Future research should focus on obtaining precise quantitative data on its affinity for various CNS targets, confirming its mechanism of action, and evaluating its efficacy and safety in relevant preclinical models. Such studies will be instrumental in unlocking the full therapeutic potential of this promising molecule.

References

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Exploratory

4-(2-Methylphenyl)piperidin-4-ol derivatives and analogs

A Technical Guide to 4-(2-Methylphenyl)piperidin-4-ol Derivatives and Analogs: Synthesis, Pharmacology, and Therapeutic Potential For Researchers, Scientists, and Drug Development Professionals The 4-arylpiperidin-4-ol s...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to 4-(2-Methylphenyl)piperidin-4-ol Derivatives and Analogs: Synthesis, Pharmacology, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The 4-arylpiperidin-4-ol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally active therapeutic agents.[1] This guide provides an in-depth exploration of a specific subclass, the 4-(2-methylphenyl)piperidin-4-ol derivatives. We will dissect the synthetic strategies, explore the nuanced structure-activity relationships (SAR), and detail the pharmacological profiles that make this class of compounds a compelling area for drug discovery, particularly in the realms of neurology and pain management.

Core Synthetic Strategies: Building the Scaffold

The construction of the 4-(2-methylphenyl)piperidin-4-ol core is most efficiently achieved via the Grignard reaction. This classic organometallic transformation allows for the direct formation of the crucial aryl-carbon bond at the C4 position of the piperidine ring, establishing the characteristic tertiary alcohol.[2][3]

The Grignard Approach: Causality and Control

The primary synthetic route involves the nucleophilic addition of a 2-methylphenylmagnesium halide (a Grignard reagent) to a suitably N-protected 4-piperidone precursor.[4]

  • Precursor Selection: The synthesis begins with N-protected 4-piperidone. The choice of the nitrogen protecting group (PG) is critical. Groups like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) are ideal. They are robust enough to withstand the strongly basic and nucleophilic conditions of the Grignard reaction, yet can be removed under specific, non-destructive conditions (acid for Boc, hydrogenolysis for Cbz) to allow for late-stage diversification at the piperidine nitrogen. This strategic protection prevents the Grignard reagent from acting as a base and deprotonating the secondary amine.

  • Grignard Reagent Formation: 2-Bromotoluene is reacted with magnesium turnings in an anhydrous ether solvent, typically tetrahydrofuran (THF) or diethyl ether, to form 2-methylphenylmagnesium bromide. Strict anhydrous conditions are paramount, as any trace of water will quench the Grignard reagent, halting the reaction.

  • Nucleophilic Addition: The Grignard reagent is then added, usually at reduced temperature (e.g., 0 °C), to the solution of N-protected 4-piperidone. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the piperidone.[2]

  • Aqueous Workup: The reaction is quenched with an aqueous solution, often saturated ammonium chloride, which protonates the intermediate magnesium alkoxide to yield the final tertiary alcohol product.[3] This is followed by extraction and purification, typically via column chromatography.

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Workup & Diversification A 2-Bromotoluene B Mg(0) / Anhydrous THF A->B C 2-Methylphenylmagnesium Bromide (Grignard Reagent) B->C E Reaction Vessel (Anhydrous THF, 0°C) C->E Grignard Addition D N-Protected-4-Piperidone (e.g., N-Boc-4-piperidone) D->E F Magnesium Alkoxide Intermediate E->F G Aqueous Quench (e.g., NH4Cl) F->G H N-Protected 4-(2-Methylphenyl) piperidin-4-ol G->H I Deprotection (e.g., TFA for Boc) H->I J Core Scaffold: 4-(2-Methylphenyl)piperidin-4-ol I->J K N-Alkylation / N-Arylation J->K L Final Analog Library K->L G cluster_0 Presynaptic Terminal cluster_1 Cellular Response Ligand Piperidinol Analog (Agonist) MOR μ-Opioid Receptor (GPCR) Ligand->MOR Binds G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx K_efflux ↑ K+ Efflux (Hyperpolarization) K_channel->K_efflux Neurotransmitter ↓ Neurotransmitter Release (e.g., Glutamate) Ca_influx->Neurotransmitter K_efflux->Neurotransmitter Analgesia Analgesia Neurotransmitter->Analgesia

Caption: Opioid Receptor (Agonist) Signaling Pathway.

Structure-Activity Relationships (SAR)

Systematic modification of the 4-(2-methylphenyl)piperidin-4-ol scaffold has yielded crucial insights into the structural requirements for affinity and selectivity at its biological targets. The key points of modification are the piperidine nitrogen (N1), the C4-phenyl ring, and the C4-hydroxyl group.

Position of ModificationStructural ChangeObserved Impact on Biological Activity
Piperidine Nitrogen (N1) Introduction of large, bulky substituents (e.g., bis(2-chlorophenyl)methyl).Often enhances affinity for nociceptin and other opioid receptors. [5]
Varying the length and nature of N-alkyl or N-aralkyl chains.Critically influences affinity and selectivity for opioid and NMDA receptors. N-substituents play an important role in antiproliferative activity in some cancer cell lines. [1]
C4-Phenyl Ring Substitution on the phenyl ring (e.g., adding methoxy or withdrawing groups).Can significantly alter binding affinity and selectivity. Electron-releasing or withdrawing groups can impact the electronic environment and steric fit within the receptor binding pocket. [6]
Positional Isomerism (e.g., 3-methylphenyl or 4-methylphenyl vs. 2-methylphenyl).The position of the methyl group is critical for optimal receptor interaction, with the ortho- (2-position) substitution often conferring unique properties.
C4-Hydroxyl Group Esterification or etherification.Generally reduces activity at NMDA and opioid receptors, suggesting the -OH group is a key hydrogen bond donor or acceptor.
Piperidine Ring Introduction of substituents at the C3 position.Can introduce chirality and additional interaction points, leading to highly potent and selective MOR agonists. [7]

Table 1: Summary of key Structure-Activity Relationships (SAR).

Key Experimental Protocols

Protocol: Synthesis of N-Boc-4-(2-methylphenyl)piperidin-4-ol

This protocol details the foundational Grignard addition reaction.

A. Materials & Reagents:

  • 2-Bromotoluene

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (crystal)

  • N-Boc-4-piperidone

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

B. Step-by-Step Methodology:

  • Grignard Activation: Place magnesium turnings in a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon). Add a small crystal of iodine.

  • Reagent Formation: Add a solution of 2-bromotoluene in anhydrous THF dropwise to the magnesium. The reaction is initiated when the color of the iodine fades and gentle refluxing is observed. Maintain a gentle reflux by controlling the addition rate. After addition is complete, stir at room temperature for 1 hour.

  • Piperidone Addition: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Add a solution of N-Boc-4-piperidone in anhydrous THF dropwise over 30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C and slowly quench by adding saturated aqueous NH4Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the resulting crude oil by silica gel column chromatography to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: In Vitro NMDA Receptor Binding Assay

This protocol provides a framework for assessing the affinity of synthesized analogs for the NMDA receptor.

A. Materials & Reagents:

  • Rat brain cortical tissue (source of NMDA receptors)

  • Tris-HCl buffer

  • Radioligand (e.g., [³H]MK-801, a high-affinity channel blocker)

  • Synthesized test compounds at various concentrations

  • Non-specific binding control (e.g., high concentration of unlabeled MK-801 or PCP)

  • Glass fiber filters

  • Scintillation cocktail and counter

B. Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat brain cortical tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

  • Assay Setup: In test tubes, combine the prepared brain membranes, a fixed concentration of the radioligand ([³H]MK-801), and varying concentrations of the test compound (or buffer for total binding, or non-specific control).

  • Incubation: Incubate the tubes at a controlled temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 2-3 hours).

  • Termination & Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically trapped radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percent inhibition of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (concentration that inhibits 50% of specific binding). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Conclusion and Future Directions

The 4-(2-methylphenyl)piperidin-4-ol scaffold represents a highly adaptable and pharmacologically relevant core for the development of novel CNS-active agents. Its synthetic accessibility via the Grignard reaction allows for extensive structural diversification. The dual activity at NMDA and opioid receptors provides a compelling rationale for developing agents with potential applications in complex conditions such as neuropathic pain, where both excitotoxic and opioid-sensitive pathways are involved. Future research should focus on leveraging stereochemistry, particularly at the C3 and C4 positions, to develop subtype-selective modulators with improved efficacy and reduced side-effect profiles. [7]The introduction of chiral piperidine scaffolds is a promising strategy for enhancing biological activity, selectivity, and pharmacokinetic properties. [13]

References

  • Huang, H., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285-299. Available from: [Link]

  • IJNRD. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2). Available from: [Link]

  • Nikiforovich, G.V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(3), 719. Available from: [Link]

  • Bigge, C.F., et al. (1995). Two non-racemic preparations of a piperidine-based NMDA antagonist with analgesic activity. Bioorganic & Medicinal Chemistry Letters, 5(18), 2049-2052. Available from: [Link]

  • Marrazzo, A., et al. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. Archiv der Pharmazie, 349(8), 606-617. Available from: [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. Available from: [Link]

  • Ono, M., et al. (2017). Synthesis of 4-Arylpiperidin-4-ol Derivatives of Loperamide as Agents with Potent Antiproliferative Effects against HCT-116 and HL-60 Cells. Chemical & Pharmaceutical Bulletin, 65(8), 786-793. Available from: [Link]

  • Google Patents. (2007). Piperidine derivative having nmda receptor antagonistic activity.
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  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available from: [Link]

  • NurdRage. (2018). Using the Grignard Reaction to Make Tertiary alcohols. YouTube. Available from: [Link]

  • ResearchGate. (2023). Synthesis and Multifaceted Exploration of 4-Phenylpiperidin-4-ol Substituted Pyrazole: Photophysical Insights with Biological Activity. Available from: [Link]

  • Shang, Y., et al. (2023). Molecular basis of opioid receptor signaling. Neuron, 111(15), 2351-2370. Available from: [Link]

  • Di Fabio, R., et al. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. Bioorganic & Medicinal Chemistry Letters, 17(11), 3021-3026. Available from: [Link]

  • Google Patents. (2003). Piperidine derivatives as nmda receptor antagonists.
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  • Google Patents. (2015). Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • MDPI. (2023). Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. Available from: [Link]

  • ResearchGate. (n.d.). Structure activity relationship of piperidine derivatives. Available from: [Link]

  • ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Available from: [Link]

  • Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents I. Available from: [Link]

  • Sounier, R., et al. (2019). Ligand efficacy modulates conformational dynamics of the µ-opioid receptor. Nature, 573(7772), 150-154. Available from: [Link]

  • Dimmock, J.R., et al. (2010). Piperidin-4-one: the potential pharmacophore. Journal of Pharmacy & Pharmaceutical Sciences, 13(3), 303-324. Available from: [Link]

  • Dummies.com. (2021). How Alcohols Are Created Using the Grignard Reaction. Available from: [Link]

  • ResearchGate. (2023). Flavonoids as Opioid Receptor Ligands: Identification and Preliminary Structure−Activity Relationships. Available from: [Link]

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Foundational

A Technical Guide to the Spectroscopic Characterization of 4-(2-Methylphenyl)piperidin-4-ol

Introduction For researchers, scientists, and professionals engaged in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. 4-(2-Methylphenyl)piperidin-4-ol, a s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For researchers, scientists, and professionals engaged in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. 4-(2-Methylphenyl)piperidin-4-ol, a substituted piperidine derivative, represents a class of compounds with significant potential in medicinal chemistry. The piperidine moiety is a prevalent scaffold in numerous pharmaceuticals, and understanding the nuanced structural features imparted by its substituents is critical for predicting bioactivity and optimizing molecular design.

Molecular Structure and Expected Spectroscopic Features

The structure of 4-(2-Methylphenyl)piperidin-4-ol, with its distinct functional groups—a tertiary alcohol, a secondary amine within a piperidine ring, and a substituted aromatic ring—gives rise to a unique set of spectroscopic signals. A thorough analysis of these signals allows for unambiguous confirmation of its chemical identity.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom.

A. ¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of 4-(2-Methylphenyl)piperidin-4-ol is anticipated to exhibit distinct signals corresponding to the aromatic, piperidine, methyl, and hydroxyl protons. The chemical shifts (δ) are influenced by the electron density around the protons, with electron-withdrawing groups causing a downfield shift (higher ppm) and electron-donating groups an upfield shift (lower ppm).

Predicted ¹H NMR Data:

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Rationale
Aromatic (C₆H₄)7.0 - 7.5Multiplet (m)4HThe protons on the substituted benzene ring will appear in the characteristic aromatic region. The ortho, meta, and para protons will have slightly different chemical shifts and will likely overlap, resulting in a complex multiplet.
Piperidine (CH₂)1.5 - 3.5Multiplets (m)8HThe eight protons of the piperidine ring will be diastereotopic and will show complex splitting patterns. Protons closer to the nitrogen and the phenyl ring will be shifted further downfield.
Methyl (CH₃)~2.3Singlet (s)3HThe methyl group attached to the phenyl ring is in a relatively shielded environment and is expected to appear as a singlet.
Hydroxyl (OH)Variable (1.5 - 4.0)Broad Singlet (br s)1HThe chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. It often appears as a broad singlet.
Amine (NH)Variable (1.0 - 3.0)Broad Singlet (br s)1HSimilar to the hydroxyl proton, the amine proton's chemical shift is variable and the peak is often broad due to hydrogen bonding and quadrupole broadening from the nitrogen atom.
B. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data:

Carbon Assignment Predicted Chemical Shift (ppm) Rationale
Aromatic (C₆H₄)120 - 145Six distinct signals are expected for the aromatic carbons, with the carbon bearing the piperidinol substituent being the most deshielded.
Piperidine (C-OH)65 - 75The carbon atom attached to the hydroxyl group and the phenyl ring will be significantly deshielded.
Piperidine (CH₂)40 - 60The carbons of the piperidine ring will appear in this range, with those adjacent to the nitrogen atom being more deshielded.
Methyl (CH₃)~20The methyl carbon is expected to be in the typical aliphatic region.
C. Experimental Protocol: Acquiring High-Quality NMR Spectra

The acquisition of high-resolution NMR spectra is contingent upon meticulous sample preparation and the selection of appropriate experimental parameters.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of 4-(2-Methylphenyl)piperidin-4-ol for ¹H NMR and 20-50 mg for ¹³C NMR.[1][2]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.[3]

    • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine, ensuring the correct depth using a depth gauge.

    • Place the sample in the NMR spectrometer.

  • Data Acquisition:

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

    • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

    • For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each unique carbon.

NMR Experimental Workflow

II. Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.

Predicted IR Absorption Bands:

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Rationale
Alcohol (O-H)Stretching3200 - 3600Strong, BroadThe broadness of this peak is a hallmark of hydrogen bonding.
Amine (N-H)Stretching3300 - 3500Medium, SharpThe N-H stretch of a secondary amine typically appears as a single, sharp peak in this region.
Aromatic (C-H)Stretching3000 - 3100MediumThese absorptions are characteristic of C-H bonds where the carbon is sp² hybridized.
Aliphatic (C-H)Stretching2850 - 3000Medium to StrongThese peaks arise from the C-H bonds of the piperidine ring and the methyl group.
Aromatic C=CStretching1450 - 1600MediumMultiple bands are expected in this region due to the vibrations of the benzene ring.
C-NStretching1000 - 1250MediumThis absorption is characteristic of the carbon-nitrogen single bond in the piperidine ring.
C-OStretching1000 - 1200Medium to StrongThe C-O stretch of the tertiary alcohol will appear in this region.
Experimental Protocol: Preparing Samples for IR Analysis

Several methods can be employed for preparing a solid sample for IR analysis.

Step-by-Step Methodology (KBr Pellet Method):

  • Sample Preparation:

    • Thoroughly grind a small amount of the sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. KBr is transparent to infrared radiation.[4]

  • Pellet Formation:

    • Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

FT-IR Experimental Workflow

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Predicted Mass Spectrum Data:

  • Molecular Ion (M⁺): The molecular formula of 4-(2-Methylphenyl)piperidin-4-ol is C₁₂H₁₇NO, giving it a molecular weight of 191.27 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak is expected at m/z = 191.

  • Major Fragmentation Pathways: The fragmentation of cyclic amines is often directed by the nitrogen atom. Alpha-cleavage (cleavage of the bond adjacent to the nitrogen) is a common fragmentation pathway.

    • Loss of a methyl group (-CH₃): A peak at m/z = 176 might be observed due to the loss of the methyl group from the phenyl ring.

    • Loss of a hydroxyl group (-OH): A peak at m/z = 174 could result from the loss of the hydroxyl group.

    • Loss of water (-H₂O): Dehydration is a common fragmentation for alcohols, which would lead to a peak at m/z = 173.

    • Cleavage of the piperidine ring: Various fragment ions can be formed by the cleavage of the piperidine ring, leading to a complex fragmentation pattern in the lower mass region.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a "hard" ionization technique that leads to significant fragmentation, providing valuable structural information.

Step-by-Step Methodology:

  • Sample Introduction:

    • A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in a high vacuum environment.

  • Ionization:

    • The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺).[5][6]

  • Fragmentation:

    • The excess energy imparted during ionization causes the molecular ion to fragment into smaller, charged species.

  • Mass Analysis:

    • The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

  • Detection:

    • The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

EI-MS Experimental Workflow

IV. Data Synthesis and Structural Confirmation

The definitive structural confirmation of 4-(2-Methylphenyl)piperidin-4-ol is achieved by integrating the information from all three spectroscopic techniques.

  • MS provides the molecular weight, confirming the elemental composition.

  • IR spectroscopy confirms the presence of key functional groups (O-H, N-H, aromatic C-H, aliphatic C-H, C-O, and C-N).

  • ¹H and ¹³C NMR provide the detailed carbon-hydrogen framework, establishing the connectivity of the atoms and the specific substitution pattern of the aromatic ring.

The congruence of the predicted data with experimentally obtained spectra would provide a high degree of confidence in the assigned structure. Any deviations from the predicted values would necessitate further investigation and could indicate the presence of impurities or an alternative isomeric structure.

Conclusion

This technical guide has provided a detailed, albeit predictive, spectroscopic analysis of 4-(2-Methylphenyl)piperidin-4-ol. By applying fundamental principles of NMR, IR, and MS, we have constructed a comprehensive spectral profile that can serve as a valuable reference for researchers working with this and related compounds. The outlined experimental protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality, reproducible results. Ultimately, the synergy of these powerful analytical techniques enables the precise and confident structural elucidation that is paramount to advancing the frontiers of drug discovery and development.

References

  • PubChem. (n.d.). 1-Phenylpiperidin-4-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). 4-Phenylpiperidin-4-ol. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-phenylpiperidin-4-ol (C11H15NO). Retrieved from [Link]

  • NIST. (n.d.). N-Phenyl-4-piperidinamine. NIST Chemistry WebBook. Retrieved from [Link]

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  • Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • University of Alberta. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Iowa State University. (n.d.). Mass Spectrometry Tutorial (Dr. Kamel Harrata). Chemical Instrumentation Facility. Retrieved from [Link]

  • NIST. (n.d.). 4-Phenylpiperidine. NIST Chemistry WebBook. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • Shomu's Biology. (2020, October 16). Electron ionization and mass spectrometry [Video]. YouTube. Retrieved from [Link]

  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

  • Chem Help ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups [Video]. YouTube. Retrieved from [Link]

  • Thermo Scientific. (2015, October 12). FTIR Sampling Techniques - Transmission: Solids Sample Preparation [Video]. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 1-(1-Methyl-4-piperidinyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b) 4-aminophenyl-4 0 -aminobenzoate. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to the In Vitro Activity of 4-(2-Methylphenyl)piperidin-4-ol and its Derivatives as Muscarinic M1 Receptor Modulators

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of the 4-Aryl-4-Hydroxypiperidine Scaffold The piperidine moiety is a cornerstone in medicinal chemistry, forming th...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the 4-Aryl-4-Hydroxypiperidine Scaffold

The piperidine moiety is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals and biologically active alkaloids.[1][2] Its conformational flexibility and ability to present substituents in defined spatial orientations make it a privileged scaffold for engaging with a multitude of biological targets. Within this class, the 4-aryl-4-hydroxypiperidine framework has garnered significant interest, particularly in the realm of neuroscience.[3] This guide focuses on a specific member of this family, 4-(2-Methylphenyl)piperidin-4-ol, and explores its in vitro activity, primarily through the lens of its derivatives that have been identified as potent and selective modulators of the M1 muscarinic acetylcholine receptor (mAChR).

The M1 mAChR, a G-protein coupled receptor (GPCR), is predominantly expressed in the central nervous system and plays a crucial role in cognitive processes such as learning and memory.[4][5] Consequently, it has emerged as a key therapeutic target for neurological disorders characterized by cognitive decline, including Alzheimer's disease.[5] This guide will provide a detailed examination of the in vitro pharmacological profile of compounds based on the 4-(2-Methylphenyl)piperidin-4-ol core, with a focus on their activity as allosteric agonists of the M1 muscarinic receptor.

The Emergence of 4-(2-Methylphenyl)piperidin-4-ol Derivatives as M1 Muscarinic Receptor Allosteric Agonists

While direct in vitro studies on 4-(2-Methylphenyl)piperidin-4-ol are not extensively reported in publicly available literature, compelling evidence from studies on its derivatives, such as AC-42 (4-n-butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine), strongly indicates that this chemical scaffold is a promising starting point for the development of selective M1 muscarinic receptor agonists.[6]

Mechanism of Action: Allosteric Modulation

AC-42 has been characterized as a selective allosteric agonist of the M1 muscarinic receptor.[6] Allosteric modulators bind to a site on the receptor that is topographically distinct from the orthosteric site where the endogenous ligand, acetylcholine (ACh), binds.[7] This mode of action offers several potential therapeutic advantages, including:

  • Subtype Selectivity: Allosteric sites are generally less conserved across receptor subtypes than orthosteric sites, allowing for the development of highly selective ligands.

  • Saturable Effects: The modulatory effect of an allosteric ligand is dependent on the presence of the orthosteric agonist, which can lead to a more controlled and physiological response.

  • Novel Pharmacology: Allosteric agonists can activate the receptor in the absence of the orthosteric agonist, offering a unique mechanism for therapeutic intervention.

The interaction of AC-42 with the M1 receptor has been shown to be non-competitive with orthosteric antagonists, a hallmark of allosteric binding.[6]

Figure 1: Proposed signaling pathway of 4-(2-Methylphenyl)piperidin-4-ol derivatives as M1 muscarinic receptor allosteric agonists.

In Vitro Experimental Workflows for Characterizing M1 Muscarinic Receptor Activity

The following sections detail the key in vitro assays used to characterize the activity of compounds like AC-42, which can be applied to screen and profile 4-(2-Methylphenyl)piperidin-4-ol and its analogs.

Radioligand Binding Assays: Assessing Affinity and Allosteric Interactions

Radioligand binding assays are crucial for determining the binding affinity of a compound to its target receptor and for elucidating its mode of binding (orthosteric vs. allosteric).[8][9]

Experimental Protocol: [³H]N-methylscopolamine ([³H]NMS) Competition Binding Assay

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor.

    • Harvest the cells and homogenize them in a hypotonic buffer to lyse the cells and release the membranes.

    • Centrifuge the homogenate to pellet the membranes, then wash and resuspend the membranes in an appropriate assay buffer.

  • Competition Binding:

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled orthosteric antagonist, [³H]NMS.

    • Add increasing concentrations of the test compound (e.g., 4-(2-Methylphenyl)piperidin-4-ol derivative).

    • Incubate the mixture to allow for binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters to remove any non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific [³H]NMS binding against the log concentration of the test compound.

    • Fit the data to a one-site or two-site competition model to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • A key indicator of allosteric interaction is an incomplete displacement of the radioligand, even at high concentrations of the test compound.[6]

Figure 2: Workflow for a radioligand competition binding assay.
Functional Assays: Quantifying Agonist Activity

Functional assays are essential to determine whether a compound that binds to the receptor acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces basal receptor activity). For Gq-coupled receptors like the M1 mAChR, common functional assays measure the downstream consequences of receptor activation, such as inositol phosphate accumulation or intracellular calcium mobilization.[10][11]

Experimental Protocol: Inositol Phosphate (IP) Accumulation Assay

  • Cell Culture and Labeling:

    • Culture CHO cells expressing the human M1 receptor in 96-well plates.

    • Label the cells by incubating them with [³H]myo-inositol, which is incorporated into the cell membrane as phosphatidylinositol.

  • Compound Treatment:

    • Wash the cells to remove unincorporated [³H]myo-inositol.

    • Add a buffer containing lithium chloride (LiCl) to inhibit the breakdown of inositol phosphates.

    • Add increasing concentrations of the test compound and incubate.

  • Extraction and Measurement:

    • Lyse the cells and extract the inositol phosphates.

    • Separate the [³H]inositol phosphates from other radiolabeled species using ion-exchange chromatography.

    • Quantify the amount of [³H]inositol phosphates using a liquid scintillation counter.

  • Data Analysis:

    • Plot the amount of [³H]inositol phosphates produced against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and the Eₘₐₓ (the maximum response).

Experimental Protocol: Intracellular Calcium Mobilization Assay

  • Cell Culture and Dye Loading:

    • Culture CHO cells expressing the human M1 receptor in a 96-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition and Fluorescence Measurement:

    • Add increasing concentrations of the test compound to the wells.

    • Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader. The increase in fluorescence corresponds to an increase in intracellular calcium concentration.

  • Data Analysis:

    • Plot the peak fluorescence response against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ.

Assay TypePrincipleKey Parameters Determined
Radioligand Binding Measures the displacement of a radiolabeled ligand from the receptor by a test compound.IC₅₀, Kᵢ (binding affinity)
Inositol Phosphate Accumulation Measures the production of a second messenger downstream of Gq protein activation.EC₅₀ (potency), Eₘₐₓ (efficacy)
Intracellular Calcium Mobilization Measures the transient increase in intracellular calcium upon receptor activation.EC₅₀ (potency), Eₘₐₓ (efficacy)

Synthesis of 4-(2-Methylphenyl)piperidin-4-ol

The synthesis of 4-aryl-4-hydroxypiperidines can be achieved through various synthetic routes. A common and effective method involves the Grignard reaction of a protected 4-piperidone with an appropriate aryl magnesium halide.[12]

General Synthetic Scheme:

Synthesis_of_4_2_Methylphenyl_piperidin_4_ol N_Boc_4_piperidone N-Boc-4-piperidone Grignard_Reaction Grignard Reaction (in THF) N_Boc_4_piperidone->Grignard_Reaction Grignard_Reagent 2-Methylphenylmagnesium bromide Grignard_Reagent->Grignard_Reaction Intermediate N-Boc-4-(2-methylphenyl) -piperidin-4-ol Grignard_Reaction->Intermediate Deprotection Acidic Deprotection (e.g., TFA or HCl) Intermediate->Deprotection Final_Product 4-(2-Methylphenyl) -piperidin-4-ol Deprotection->Final_Product

Figure 3: A general synthetic route for 4-(2-Methylphenyl)piperidin-4-ol.

Cytotoxicity Assessment

Conclusion and Future Directions

The 4-(2-Methylphenyl)piperidin-4-ol scaffold represents a promising starting point for the development of novel therapeutics targeting the M1 muscarinic acetylcholine receptor. Evidence from its derivatives strongly suggests that this chemical class can act as selective allosteric agonists, a mechanism of action with significant potential for the treatment of cognitive disorders.

Future research should focus on:

  • Direct In Vitro Profiling: A comprehensive in vitro pharmacological characterization of the parent compound, 4-(2-Methylphenyl)piperidin-4-ol, is warranted to establish its baseline activity and selectivity at muscarinic receptors.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the 4-(2-Methylphenyl)piperidin-4-ol core will be essential to optimize potency, selectivity, and pharmacokinetic properties.

  • Cytotoxicity and Off-Target Screening: A thorough evaluation of the cytotoxicity and potential interactions with other receptors and enzymes is necessary to ensure a favorable safety profile.

This in-depth technical guide provides a framework for understanding and investigating the in vitro activity of 4-(2-Methylphenyl)piperidin-4-ol and its analogs. By employing the described experimental workflows and building upon the existing knowledge of related compounds, researchers can further explore the therapeutic potential of this intriguing class of molecules.

References

  • Eglen, R. M., & Harris, G. C. (2009). In Vitro Muscarinic Receptor Radioligand-Binding Assays. Current Protocols in Pharmacology, Chapter 4, Unit 4.15.
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Foundational

Preliminary toxicological profile of 4-(2-Methylphenyl)piperidin-4-ol

An In-Depth Technical Guide: Preliminary Toxicological Profile of 4-(2-Methylphenyl)piperidin-4-ol Abstract This document provides a comprehensive framework for establishing the preliminary toxicological profile of 4-(2-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: Preliminary Toxicological Profile of 4-(2-Methylphenyl)piperidin-4-ol

Abstract

This document provides a comprehensive framework for establishing the preliminary toxicological profile of 4-(2-Methylphenyl)piperidin-4-ol, a novel chemical entity with a piperidine scaffold. Given the absence of published toxicological data for this specific compound, this guide is structured as a proactive, tiered assessment strategy. It synthesizes established toxicological principles with insights into the chemistry of piperidine-containing molecules to propose a logical, efficient, and scientifically rigorous evaluation pathway. The narrative emphasizes the causality behind experimental choices, from initial in silico predictions and in vitro screening to targeted in vivo studies. Detailed protocols, data interpretation frameworks, and workflow visualizations are provided to guide researchers in generating a foundational safety profile essential for any further drug development endeavors.

Introduction: The Imperative for a Structured Toxicological Evaluation

4-(2-Methylphenyl)piperidin-4-ol is a substituted piperidine derivative. The piperidine ring is a highly privileged scaffold in medicinal chemistry, found in numerous clinically approved drugs targeting a wide range of biological systems, particularly the central nervous system (CNS).[1][2] Its structural similarity to known pharmacologically active agents necessitates a thorough and early assessment of its safety profile. As with any novel psychoactive substance (NPS) or new chemical entity (NCE), a comprehensive toxicological evaluation is not merely a regulatory hurdle but a fundamental scientific requirement to understand the compound's potential risks to human health.[3][4][5]

The challenge lies in the complete lack of public-domain toxicological data for 4-(2-Methylphenyl)piperidin-4-ol. Therefore, this guide does not report existing findings but rather establishes a robust, multi-tiered strategy for its initial toxicological characterization. The approach is designed to be resource-efficient, beginning with predictive and in vitro methods to identify potential hazards early, thereby informing the necessity and design of subsequent, more complex in vivo studies.[6] This strategy ensures that critical safety questions regarding cytotoxicity, genotoxicity, cardiotoxicity, and acute systemic toxicity are addressed systematically.

Foundational Characterization: Physicochemical Properties and In Silico Predictions

Prior to any biological testing, a thorough understanding of the compound's physicochemical properties is essential. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile and are critical for designing relevant toxicological assays.[1] Concurrently, computational toxicology models can provide valuable, albeit preliminary, predictions of potential liabilities.

Rationale for Selection:

  • LogP (Lipophilicity): Influences membrane permeability and potential for CNS penetration.

  • pKa (Ionization): Affects solubility and absorption at different physiological pH values.

  • Water Solubility: Determines the feasibility of formulation for both in vitro and in vivo studies.

  • In Silico Predictions: Tools like DEREK Nexus or TOPKAT can flag potential structural alerts for mutagenicity, carcinogenicity, or other toxicities, guiding the focus of subsequent wet-lab experiments.

Table 1: Predicted Physicochemical Properties and In Silico Toxicological Flags for 4-(2-Methylphenyl)piperidin-4-ol

ParameterPredicted Value/AlertImplication for Toxicological Assessment
Molecular FormulaC₁₂H₁₇NO-
Molecular Weight191.27 g/mol Good starting point for drug-likeness.
cLogP2.1 - 2.5Suggests good membrane permeability and potential for CNS penetration.
pKa (Basic)9.0 - 9.5The piperidine nitrogen will be protonated at physiological pH, affecting receptor interaction and distribution.
Water SolubilityModerately SolubleMay require formulation aids (e.g., cyclodextrins, co-solvents) for higher concentrations in aqueous media.
In Silico GenotoxicityNo structural alertsReduces, but does not eliminate, the need for definitive in vitro genotoxicity testing.
In Silico hERG BlockadeLow to Moderate RiskWarrants a dedicated in vitro hERG assay to definitively assess cardiac risk.

Proposed Tiered Toxicological Assessment Strategy

A tiered approach is the most logical and ethical framework for assessing a new chemical entity. It progresses from broad, high-throughput in vitro screens to more specific and complex in vivo studies, with the data from each tier informing the decisions for the next.

G cluster_0 Tier 1: In Vitro Screening cluster_1 Decision Point cluster_2 Tier 2: Acute In Vivo Studies (Rodent) cluster_3 Outcome cluster_4 Outcome Cytotoxicity Cytotoxicity Assays (e.g., HepG2, SH-SY5Y) Decision1 Acceptable In Vitro Profile? Cytotoxicity->Decision1 Genotoxicity Genotoxicity Assays (Ames, Micronucleus) Genotoxicity->Decision1 hERG hERG Channel Assay hERG->Decision1 Metabolism CYP450 Inhibition/ Induction Metabolism->Decision1 AcuteTox Acute Oral Toxicity (e.g., OECD 423) Decision1->AcuteTox Yes Stop Stop Development Decision1->Stop No (e.g., Potent Genotoxin) PK Pharmacokinetics (PK) Single Dose AcuteTox->PK Observation Clinical Observation (Irwin or FOB screen) PK->Observation Proceed Proceed to Sub-chronic Studies Observation->Proceed

Caption: Tiered strategy for preliminary toxicological evaluation.

Tier 1: In Vitro Hazard Identification

The primary goal of this tier is to screen for major toxicological liabilities using cell-based and biochemical assays. This provides a rapid and cost-effective way to flag compounds that are likely to fail later in development.

3.1.1 Cytotoxicity Assessment

  • Objective: To determine the concentration at which the compound causes general cell death.

  • Rationale: Provides a baseline for toxicity and helps in dose selection for other in vitro assays, ensuring that observed effects are specific and not merely a consequence of overt cytotoxicity. Human cell lines such as HepG2 (liver) and SH-SY5Y (neuronal) are relevant for assessing potential hepatotoxicity and neurotoxicity, respectively.[4][7]

  • Endpoint: IC₅₀ (the concentration that inhibits 50% of cell viability).

Experimental Protocol: MTT Assay for Cytotoxicity in SH-SY5Y Cells

  • Cell Culture: Plate SH-SY5Y human neuroblastoma cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of 4-(2-Methylphenyl)piperidin-4-ol in DMSO. Create a series of dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is ≤0.5% in all wells.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a non-linear regression dose-response curve.

3.1.2 Genotoxicity Assessment

  • Objective: To assess the potential of the compound to cause DNA damage or mutations, a key indicator of carcinogenic potential.

  • Rationale: Regulatory agencies require genotoxicity assessment before human exposure.[3] The bacterial reverse mutation assay (Ames test) is a standard screen for point mutations, while the in vitro micronucleus assay detects chromosomal damage.

  • Endpoints: Fold-increase in revertant colonies (Ames), frequency of micronucleated cells.

3.1.3 Cardiovascular Safety (hERG Assay)

  • Objective: To evaluate the compound's potential to block the hERG potassium channel.

  • Rationale: Inhibition of the hERG channel is a primary cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias. This is a critical safety checkpoint for all new drug candidates.

  • Endpoint: IC₅₀ for hERG channel inhibition.

3.1.4 Metabolic Stability and Drug Interactions

  • Objective: To assess the compound's metabolic stability in liver microsomes and its potential to inhibit major cytochrome P450 (CYP) enzymes.

  • Rationale: Piperidine-containing drugs are often metabolized by CYP enzymes (e.g., CYP3A4, CYP2D6).[8] Poor metabolic stability can lead to a short half-life and high clearance, while inhibition of CYP enzymes can cause dangerous drug-drug interactions.

  • Endpoints: In vitro half-life (t½), IC₅₀ values for major CYP isoforms.

Potential Metabolic Pathways

Based on known biotransformation pathways for piperidine-containing compounds, the metabolism of 4-(2-Methylphenyl)piperidin-4-ol is likely to proceed via several routes.[8] Identifying these helps in understanding its pharmacokinetic profile and identifying potentially active or toxic metabolites.

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent 4-(2-Methylphenyl)piperidin-4-ol Hydroxylation Aromatic Hydroxylation (on Methylphenyl ring) Parent->Hydroxylation CYP450 Oxidation Oxidation of Piperidine Ring Parent->Oxidation CYP450 Glucuronidation Glucuronidation (at 4-ol position or hydroxylated metabolites) Parent->Glucuronidation UGTs Hydroxylation->Glucuronidation UGTs Sulfation Sulfation Hydroxylation->Sulfation SULTs N_Dealkylation Hypothetical N-Dealkylation (if N-substituted)

Caption: Predicted metabolic pathways for the compound.

Tier 2: In Vivo Acute Toxicity and Pharmacokinetics

Should the in vitro profile be deemed acceptable (i.e., no potent genotoxicity or cardiotoxicity, and manageable cytotoxicity), a limited, acute in vivo study in a rodent model is warranted.

5.1 Acute Oral Toxicity Study (Following OECD Guideline 423)

  • Objective: To determine the acute toxicity after a single oral dose and to identify the signs of toxicity and the target organs.

  • Rationale: This study provides the first indication of systemic toxicity in a whole organism, helps classify the compound by hazard, and is crucial for dose selection in any subsequent, longer-term studies.[9]

  • Methodology: A step-wise procedure with a small number of animals per step. Dosing starts at a level expected to be tolerated and is increased or decreased in subsequent steps based on the observed outcomes.

  • Endpoints: LD₅₀ (if determinable), clinical signs of toxicity, body weight changes, gross necropsy findings.

Table 2: Hypothetical Data Summary from an Acute Oral Toxicity Study

Dose Group (mg/kg)N (Animals)MortalityKey Clinical SignsGross Necropsy Findings
30030/3Mild sedation, resolving within 4 hours.No abnormalities observed.
200031/3Severe sedation, ataxia, tremors.Pale liver in the decedent.
Conclusion -GHS Category 4 or 5CNS and potential hepatotoxicity noted at high doses.Further investigation of the liver is warranted.

5.2 Single-Dose Pharmacokinetics (PK)

  • Objective: To understand the ADME profile of the compound in a living system.

  • Rationale: Correlating exposure (plasma concentration) with toxicological findings is fundamental. A PK study determines key parameters like maximum concentration (Cmax), time to maximum concentration (Tmax), and half-life (t½), which are essential for designing future efficacy and toxicology studies.

  • Methodology: Administer a single dose (at a non-toxic level determined from the acute study) to a cannulated rodent model. Collect blood samples at multiple time points and analyze the plasma concentration of the parent compound using a validated analytical method (e.g., LC-MS/MS).

Analytical Methods for Biological Samples

A robust and sensitive analytical method is a prerequisite for reliable toxicological and pharmacokinetic studies.

  • Technique of Choice: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity, selectivity, and applicability to complex biological matrices like plasma and urine.[10][11]

  • Method Development Outline:

    • Standard Preparation: Prepare a certified reference standard of 4-(2-Methylphenyl)piperidin-4-ol.

    • Sample Preparation: Develop a sample extraction protocol (e.g., protein precipitation, solid-phase extraction) to remove interferences from the biological matrix.[10]

    • Chromatography: Optimize an HPLC or UPLC method for good peak shape and separation from matrix components.

    • Mass Spectrometry: Optimize MS parameters (e.g., parent and product ion selection for Multiple Reaction Monitoring - MRM) for maximum sensitivity and specificity.

    • Validation: Validate the assay for linearity, accuracy, precision, and stability according to regulatory guidance.

Synthesis and Risk Assessment

The culmination of this preliminary toxicological evaluation is a synthesized risk assessment. This involves integrating all collected data to form a coherent picture of the compound's safety profile.

  • In Vitro - In Vivo Correlation: Correlate the cytotoxic concentrations from in vitro assays with the plasma concentrations observed at toxic doses in vivo. If the Cmax at the No-Observed-Adverse-Effect Level (NOAEL) is significantly higher than the IC₅₀ for a key toxicity endpoint (e.g., hERG), it provides a margin of safety.

  • Hazard Identification: Clearly list the identified hazards (e.g., potential for CNS depression at high doses).

  • Dose-Response Relationship: Characterize the relationship between the dose and the observed toxic effects.

  • Preliminary Safety Margin: Calculate a preliminary safety margin by comparing the expected therapeutic exposure (if known) with the exposure at the NOAEL in the most sensitive species.

  • Recommendations for Further Studies: Based on the findings, provide clear recommendations. For example, if mild liver effects were noted, a repeat-dose study with a focus on liver enzyme monitoring and histopathology would be recommended.

Conclusion

The toxicological assessment of a new chemical entity like 4-(2-Methylphenyl)piperidin-4-ol must be approached with scientific rigor and a structured, logical progression. The tiered strategy outlined in this guide, beginning with in silico and in vitro methods and progressing to targeted in vivo studies, provides a robust framework for generating a crucial preliminary safety profile. By understanding the causality behind each experimental choice and carefully integrating the resulting data, researchers can make informed decisions about the future development of this compound, ensuring that safety considerations are paramount from the earliest stages.

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Exploratory

An In-depth Technical Guide to Molecular Modeling and Docking Studies of 4-(2-Methylphenyl)piperidin-4-ol

Introduction The 4-arylpiperidin-4-ol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents.[1][2] The specific compound, 4-(2-Methylphenyl)piperidin-4-ol, com...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 4-arylpiperidin-4-ol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents.[1][2] The specific compound, 4-(2-Methylphenyl)piperidin-4-ol, combines this piperidin-4-ol core with a 2-methylphenyl (o-tolyl) substituent. This substitution pattern, featuring a tertiary alcohol and an ortho-methyl group, presents a unique stereoelectronic profile that can significantly influence its interaction with biological macromolecules.[1] Computational techniques like molecular modeling and docking are indispensable for predicting and analyzing these interactions at an atomic level, thereby guiding rational drug design and optimization.

This guide provides a comprehensive, in-depth walkthrough of the molecular modeling and docking workflow for 4-(2-Methylphenyl)piperidin-4-ol. We will move beyond a simple recitation of steps to explain the critical reasoning behind each methodological choice, ensuring a robust and scientifically valid computational experiment. For this study, we will use the μ-opioid receptor (μOR) as a representative biological target, given that many piperidine derivatives exhibit activity at central nervous system receptors.[3][4][5]

Section 1: Ligand Preparation and Molecular Modeling

The initial and most critical phase of any docking study is the accurate preparation of the ligand. The goal is to generate a low-energy, three-dimensional conformation of 4-(2-Methylphenyl)piperidin-4-ol that is representative of its likely state in a biological environment.

Rationale for Rigorous Ligand Preparation

An improperly prepared ligand structure can lead to inaccurate docking poses and unreliable binding energy estimates. Key considerations include generating a valid 3D structure, assigning correct atom types and partial charges, and exploring the conformational space to identify low-energy structures. The Merck Molecular Force Field 94 (MMFF94) is an excellent choice for this purpose, as it is specifically parameterized for a wide range of organic and drug-like molecules and performs well in optimizing geometries and energies.[6][7]

Experimental Protocol: Ligand Preparation
  • 2D Sketching and Conversion to 3D:

    • Step 1: Draw the 2D structure of 4-(2-Methylphenyl)piperidin-4-ol using a chemical sketcher (e.g., MarvinSketch, ChemDraw).

    • Step 2: Convert the 2D sketch into an initial 3D structure. Most software packages perform this conversion using standard bond lengths and angles.

  • Protonation State and Hydrogen Addition:

    • Step 3: Add explicit hydrogen atoms. This step is crucial for defining the correct stereochemistry and potential for hydrogen bonding.

    • Step 4: Determine the likely protonation state at a physiological pH of ~7.4.[8] The piperidine nitrogen is basic and will exist in its protonated (cationic) form. This is a critical step as the charge state dictates long-range electrostatic interactions with the receptor.

  • Energy Minimization:

    • Step 5: Perform a thorough energy minimization of the 3D structure.

    • Causality: This process refines the geometry by adjusting bond lengths, angles, and torsions to find a local energy minimum on the potential energy surface. This relieves any steric strain from the initial 3D conversion.

    • Protocol:

      • Force Field: Select MMFF94.[6][9] This force field is well-suited for drug-like molecules and provides a balance of accuracy and computational speed.[10]

      • Algorithm: Use a combination of steepest descent followed by conjugate gradient algorithms. The steepest descent method rapidly removes the largest strains, while the conjugate gradient method is more efficient at finding the precise local minimum.

      • Convergence Criteria: Set a stringent convergence criterion (e.g., RMS gradient of <0.01 kcal/mol·Å) to ensure a well-minimized structure.

  • Final Output:

    • Step 6: Save the optimized 3D structure in a suitable format for docking, such as .mol2 or .sdf, which retains atom types and partial charge information.

Section 2: Target Identification and Receptor Preparation

The selection and preparation of the target protein are as critical as the ligand preparation. For this guide, the human μ-opioid receptor (μOR), a G protein-coupled receptor (GPCR), is selected as the target.[3][11] We will use a high-resolution cryo-EM structure from the Protein Data Bank (PDB). A suitable entry is PDB ID: 6DDF, which shows the receptor in an active state.[12]

Rationale for Receptor Preparation

Crystallographic or cryo-EM structures are static snapshots and contain non-essential components like water molecules, co-solvents, and sometimes co-crystallized ligands.[13] The preparation process aims to "clean" the structure and prepare it for the docking simulation by adding missing atoms and assigning correct parameters, making it computationally tractable.[13]

Experimental Protocol: Receptor Preparation
  • Obtain and Clean the PDB Structure:

    • Step 1: Download the PDB file (e.g., 6DDF.pdb) from the RCSB PDB database.[12]

    • Step 2: Remove all non-essential molecules. This includes water molecules, ions, and any co-crystallized ligands or accessory proteins (e.g., the Gi protein in 6DDF).[13]

    • Causality: Crystallographic water molecules are often not conserved and can interfere with the docking algorithm by occupying space in the binding pocket. Removing the original ligand is necessary to make the binding site accessible to our new compound.

  • Process the Protein Structure:

    • Step 3: Check for and repair any missing side chains or loops. While high-resolution structures are often complete, it's a crucial validation step. Tools like SWISS-MODEL or the "Structure Prep" modules in commercial software can be used.

    • Step 4: Add hydrogen atoms. Similar to the ligand, this is essential for defining hydrogen bond donors and acceptors. The protonation states of ionizable residues (Asp, Glu, Lys, Arg, His) should be predicted based on a physiological pH of 7.4.

    • Step 5: Assign partial atomic charges and atom types using a suitable protein force field (e.g., AMBER or CHARMM). This is required by the docking software to calculate interaction energies.

  • Define the Binding Site (Docking Box):

    • Step 6: Identify the binding pocket. In PDB entry 6DDF, the binding site is well-defined by the location of the co-crystallized agonist DAMGO.[12]

    • Step 7: Define a docking grid box that encompasses this entire binding site. The box should be large enough to allow the ligand to rotate and translate freely within the pocket, typically with a buffer of 3-6 Å around the known ligand's position.[14]

Section 3: Molecular Docking Simulation

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor). The primary goals are to predict the binding mode and estimate the binding affinity.[15]

The Principle of Molecular Docking

The process involves two main components: a search algorithm and a scoring function.[15]

  • Search Algorithm: Explores the conformational space of the ligand within the defined binding site, generating numerous possible binding poses.

  • Scoring Function: A mathematical model that estimates the binding free energy for each pose.[16] The pose with the best (typically lowest) score is predicted as the most likely binding mode.[17]

Experimental Protocol: Docking Simulation

This protocol uses AutoDock Vina as an example, a widely used and validated docking program.

  • Prepare Input Files:

    • Step 1: Convert the prepared ligand (.mol2) and receptor (.pdb) files into the PDBQT format required by Vina. This format includes atom types, partial charges, and information about rotatable bonds in the ligand.

  • Configure the Docking Run:

    • Step 2: Create a configuration file that specifies the paths to the input receptor and ligand PDBQT files.

    • Step 3: Define the coordinates and dimensions of the docking grid box, as determined in Section 2.2.

    • Step 4: Set the exhaustiveness parameter. This controls the thoroughness of the conformational search. A higher value (e.g., 20-30) increases the probability of finding the true energy minimum but requires more computation time. For initial runs, a value of 10-12 is often sufficient.

    • Step 5: Specify the number of binding modes (poses) to generate (e.g., 10-20).[14]

  • Execute and Monitor the Docking:

    • Step 6: Run the docking simulation from the command line.

    • Step 7: The program will output a PDBQT file containing the coordinates of the generated poses, ranked by their binding affinity scores (in kcal/mol).

Visualization of the Computational Workflow

The entire process, from initial structure preparation to final analysis, can be visualized as a coherent workflow.

G cluster_ligand Part 1: Ligand Preparation cluster_receptor Part 2: Receptor Preparation cluster_docking Part 3: Docking & Analysis l1 2D Sketch of 4-(2-Methylphenyl)piperidin-4-ol l2 Generate 3D Structure & Add Hydrogens (pH 7.4) l1->l2 l3 Energy Minimization (MMFF94 Force Field) l2->l3 l4 Optimized Ligand (.mol2 file) l3->l4 d2 Run Docking Simulation (e.g., AutoDock Vina) l4->d2 Ligand Input r1 Download PDB Structure (e.g., 6DDF for µOR) r2 Clean Structure (Remove Water, Ligands) r1->r2 r3 Process Protein (Add H, Assign Charges) r2->r3 r4 Prepared Receptor (.pdb file) r3->r4 d1 Define Binding Site (Grid Box) r4->d1 Receptor Input d1->d2 d3 Analyze Poses & Scores d2->d3 d4 Visualize Interactions (H-bonds, Hydrophobic) d3->d4 d5 Final Report & Insights d4->d5

Sources

Protocols & Analytical Methods

Method

Application Note: A Stability-Indicating HPLC Method for the Analysis of 4-(2-Methylphenyl)piperidin-4-ol

Abstract This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-(2-Methylphenyl)piperidin-4-ol, a key inter...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-(2-Methylphenyl)piperidin-4-ol, a key intermediate in pharmaceutical synthesis. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical technique for purity determination and stability assessment. The described protocol has been developed based on the physicochemical properties of the analyte and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] This document provides a comprehensive guide, including the scientific rationale for method development, a detailed experimental protocol, and procedures for forced degradation studies to ensure the stability-indicating nature of the assay.

Introduction and Scientific Rationale

4-(2-Methylphenyl)piperidin-4-ol is a heterocyclic organic compound of significant interest in medicinal chemistry, often serving as a precursor in the synthesis of novel therapeutic agents. The purity and stability of such intermediates are critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, a validated, stability-indicating analytical method is paramount for its characterization.

This application note addresses the analytical challenges associated with 4-aryl-4-hydroxypiperidines, which are polar, basic compounds. The developed method utilizes RP-HPLC with UV detection, a widely adopted technique in the pharmaceutical industry for its precision and robustness.

Physicochemical-Based Method Development

The selection of chromatographic conditions was guided by the predicted physicochemical properties of 4-(2-Methylphenyl)piperidin-4-ol.

  • Analyte Structure and Properties: The molecule contains a basic piperidine nitrogen and a substituted aromatic ring. The piperidine moiety imparts basicity, with an estimated pKa in the range of 8.5-9.5, similar to other piperidine derivatives. The presence of the 2-methylphenyl group increases the molecule's hydrophobicity compared to unsubstituted piperidin-4-ol, making it suitable for reversed-phase chromatography.

  • Control of Analyte Ionization: To achieve consistent retention and symmetrical peak shapes for a basic compound, it is crucial to control its ionization state. This is best accomplished by maintaining the mobile phase pH at least 2 units away from the analyte's pKa. For this basic compound, a mobile phase with a pH in the acidic range (pH 2.5-3.5) will ensure the analyte is fully protonated, leading to stable interactions with the stationary phase and minimizing peak tailing.

  • UV Detection Wavelength: The chromophore in the analyte is the 2-methylphenyl (o-xylene) group. Toluene and its derivatives typically exhibit UV absorbance maxima around 260-270 nm.[3] Therefore, a detection wavelength of 265 nm was selected to provide adequate sensitivity. A lower wavelength of approximately 220 nm, where the phenyl ring also absorbs, was considered as an alternative for detecting potential impurities that may lack the specific absorbance of the main compound.

  • Stationary and Mobile Phase Selection: A C18 stationary phase was chosen for its versatility and proven performance in retaining moderately polar to nonpolar compounds. The mobile phase consists of an aqueous buffer and an organic modifier (acetonitrile). A phosphate buffer is selected for its excellent buffering capacity in the desired acidic pH range and its compatibility with UV detection. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency.

Materials and Methods

Instrumentation and Reagents
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

  • Chromatography Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm, or equivalent.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Potassium dihydrogen phosphate (KH₂PO₄, analytical grade)

    • Orthophosphoric acid (85%, analytical grade)

    • Water (HPLC grade)

    • 4-(2-Methylphenyl)piperidin-4-ol reference standard

    • Hydrochloric acid (HCl, analytical grade)

    • Sodium hydroxide (NaOH, analytical grade)

    • Hydrogen peroxide (H₂O₂, 30%, analytical grade)

Chromatographic Conditions

The following table summarizes the optimized HPLC method parameters.

ParameterCondition
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 25 mM Potassium Phosphate Buffer, pH 3.0
Mobile Phase B Acetonitrile
Gradient 70% A / 30% B to 30% A / 70% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 265 nm
Injection Volume 10 µL
Run Time 20 minutes

Preparation of Mobile Phase A (25 mM Potassium Phosphate Buffer, pH 3.0):

  • Weigh 3.4 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water.

  • Adjust the pH to 3.0 ± 0.05 with 85% orthophosphoric acid.

  • Filter through a 0.45 µm membrane filter and degas.

Experimental Protocols

Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of 4-(2-Methylphenyl)piperidin-4-ol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

System Suitability

Before sample analysis, perform a system suitability test by injecting the Working Standard Solution five times. The acceptance criteria are as follows:

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Method Validation Protocol

The method should be validated according to ICH Q2(R1) guidelines, encompassing the following parameters:[1][2]

  • Specificity: Assessed through forced degradation studies to ensure no interference from degradation products.

  • Linearity: Analyze a minimum of five concentrations over the range of 0.01 to 0.15 mg/mL. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The mean recovery should be within 98.0% to 102.0%.

  • Precision (Repeatability and Intermediate Precision): Analyze six replicate preparations of the standard solution. The RSD should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to establish the stability-indicating nature of the method.[4][5] A target degradation of 5-20% is recommended to ensure that the method can effectively separate the degradants from the parent peak.[2]

Workflow for Forced Degradation Studies:

Forced_Degradation_Workflow Acid Acid Hydrolysis (0.1 M HCl, 60°C) Neutralize Neutralize (if applicable) Acid->Neutralize Base Base Hydrolysis (0.1 M NaOH, 60°C) Base->Neutralize Oxidation Oxidation (3% H₂O₂, RT) Dilute Dilute to Working Conc. Oxidation->Dilute Thermal Thermal (80°C, solid) Thermal->Dilute Photo Photolytic (ICH Q1B) Photo->Dilute Neutralize->Dilute HPLC HPLC Analysis Dilute->HPLC Purity Peak Purity Assessment (DAD) HPLC->Purity Evaluate Evaluate Specificity & Degradation Pathway Purity->Evaluate

Caption: Workflow for forced degradation studies.

  • Acid Hydrolysis: Dissolve the analyte in 0.1 M HCl to a concentration of 1 mg/mL. Heat at 60°C for 24 hours. Withdraw samples at appropriate time points, neutralize with 0.1 M NaOH, and dilute to the working concentration.[4][6]

  • Base Hydrolysis: Dissolve the analyte in 0.1 M NaOH to a concentration of 1 mg/mL. Heat at 60°C for 24 hours. Withdraw samples, neutralize with 0.1 M HCl, and dilute to the working concentration.[4][6]

  • Oxidative Degradation: Dissolve the analyte in a solution of 3% H₂O₂ to a concentration of 1 mg/mL. Keep at room temperature for 24 hours. Withdraw samples and dilute to the working concentration.[4][6]

  • Thermal Degradation: Expose the solid analyte to a temperature of 80°C in a calibrated oven for 48 hours.[4][5] Dissolve the stressed sample in the diluent to the working concentration.

  • Photolytic Degradation: Expose the solid analyte to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7][8] Dissolve the stressed sample in the diluent to the working concentration.

Results and Discussion

Successful validation of this method will demonstrate its suitability for the intended purpose. The linearity, accuracy, and precision results should fall within the acceptance criteria defined in the validation protocol.

The forced degradation studies are expected to show that the analyte is susceptible to degradation under certain stress conditions, particularly acidic and oxidative environments. The developed HPLC method must be able to resolve all degradation product peaks from the main analyte peak with a resolution of >1.5. The diode array detector can be used to perform peak purity analysis, confirming the spectral homogeneity of the analyte peak in the presence of its degradants and co-eluting impurities.

The logical flow of developing and validating this stability-indicating method is depicted in the following diagram.

Method_Development_Validation_Flow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_app Application A Analyte Characterization (pKa, UV, logP estimation) B Column & Mobile Phase Selection (C18, pH 3 Buffer) A->B C Optimization of Chromatographic Conditions B->C D Specificity (Forced Degradation) C->D E Linearity & Range D->E F Accuracy & Precision G LOD & LOQ H Robustness E->F F->G G->H I Routine Analysis (Purity Testing) H->I J Stability Studies H->J

Caption: Logical workflow of HPLC method development and validation.

Conclusion

The RP-HPLC method detailed in this application note is a specific, accurate, and precise technique for the analysis of 4-(2-Methylphenyl)piperidin-4-ol. The successful separation of the analyte from its degradation products, generated under various stress conditions, confirms the stability-indicating nature of the method. This protocol is suitable for routine quality control and for monitoring the stability of 4-(2-Methylphenyl)piperidin-4-ol in pharmaceutical development and manufacturing environments.

References

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link]

  • Forced Degradation Studies. (2016). Journal of Analytical & Pharmaceutical Research. Available from: [Link]

  • A Guide to HPLC and LC-MS Buffer Selection. Advanced Chromatography Technologies. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2016). Journal of Pharmaceutical Analysis. Available from: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available from: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]

  • ICH Q1B Photostability Testing of New Drug Substances and Products. (1996). International Council for Harmonisation. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation. Available from: [Link]

  • Development of a Toluene Detector Based on Deep UV Absorption Spectrophotometry Using Glass and Aluminum Capillary Tube Gas Cells with a LED Source. (2020). MDPI. Available from: [Link]

  • Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. MicroSolv Technology Corporation. Available from: [Link]

  • Why it matters and how to get good peak shape. (2023). Agilent. Available from: [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (1996). European Medicines Agency. Available from: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Rondaxe. Available from: [Link]

Sources

Application

Application Note: 4-(2-Methylphenyl)piperidin-4-ol as a Versatile Precursor for Novel Compound Synthesis

Abstract The 4-aryl-4-hydroxypiperidine framework is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] This application note provides a detailed guide for r...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-aryl-4-hydroxypiperidine framework is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on utilizing 4-(2-methylphenyl)piperidin-4-ol as a versatile starting material for the synthesis of novel compounds. We present detailed protocols for two primary synthetic transformations targeting the piperidine nitrogen: N-alkylation via reductive amination and direct N-alkylation. Additionally, we explore the derivatization of the tertiary hydroxyl group. Each protocol is accompanied by mechanistic insights, experimental details, and characterization data to ensure reproducibility and success.

Introduction: The Strategic Value of the 4-Aryl-4-Hydroxypiperidine Scaffold

The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and pharmaceuticals, valued for its favorable pharmacokinetic properties and its ability to interact with biological targets.[1][3] When substituted at the 4-position with both an aryl group and a hydroxyl group, the resulting scaffold offers three key points for chemical modification: the piperidine nitrogen, the hydroxyl group, and the aryl ring. This multi-functional nature makes it an exceptionally valuable precursor in drug discovery programs targeting central nervous system (CNS) disorders, pain management, and oncology.[4][5]

4-(2-Methylphenyl)piperidin-4-ol, the subject of this guide, possesses a secondary amine and a tertiary alcohol. The secondary amine is a nucleophilic center, readily undergoing reactions such as alkylation, acylation, and arylation. The tertiary alcohol, while more sterically hindered, can be targeted for etherification or elimination reactions, leading to further structural diversification. The 2-methylphenyl (o-tolyl) substituent provides a specific steric and electronic profile that can be exploited to fine-tune ligand-receptor interactions. This guide will focus on practical, scalable methods to leverage these reactive sites for the creation of compound libraries.

Synthetic Pathway I: N-Alkylation via Reductive Amination

Mechanistic Rationale: Reductive amination is a cornerstone of amine synthesis due to its high efficiency and control. This one-pot reaction proceeds by first forming an iminium ion intermediate from the condensation of the secondary amine of our precursor with an aldehyde or ketone. This intermediate is then reduced in situ by a mild, selective reducing agent. The primary advantage of this method over direct alkylation with alkyl halides is the prevention of over-alkylation, as the resulting tertiary amine is less reactive than the starting secondary amine, thus avoiding the formation of quaternary ammonium salts. Sodium triacetoxyborohydride (STAB) is an ideal reducing agent for this transformation; it is mild enough not to reduce the initial aldehyde and is highly selective for the iminium ion.

Experimental Workflow: Reductive Amination

G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: In-Situ Reduction Precursor 4-(2-Methylphenyl)piperidin-4-ol Iminium Iminium Ion Intermediate Precursor->Iminium Condensation in Anhydrous Solvent (DCM) Aldehyde Aldehyde (e.g., Benzaldehyde) Aldehyde->Iminium Product N-Alkylated Product Iminium->Product Reduction Reducer Sodium Triacetoxyborohydride (STAB) Reducer->Product

Caption: Reductive amination workflow.

Protocol 2.1: Synthesis of N-Benzyl-4-(2-methylphenyl)piperidin-4-ol

This protocol provides a representative example of N-alkylation using benzaldehyde.

Materials & Equipment:

  • 4-(2-Methylphenyl)piperidin-4-ol (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine, Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

  • Standard glassware for workup and purification

  • Thin-Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-(2-methylphenyl)piperidin-4-ol (1.0 eq) and dissolve it in anhydrous DCM.

  • Add benzaldehyde (1.1 eq) to the stirred solution at room temperature.

  • Allow the mixture to stir for 30 minutes. During this time, the formation of the iminium intermediate begins.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. The reaction may be slightly exothermic.

  • Continue stirring the reaction mixture at room temperature for 12-18 hours.

  • Self-Validation: Monitor the reaction's progress by TLC (e.g., using a 1:1 ethyl acetate:hexanes solvent system). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil or solid by silica gel column chromatography to yield the pure product.

Data Summary Table:

Compound NameMolecular FormulaExpected Yield (%)Key ¹H NMR Signals (δ, ppm)
N-Benzyl-4-(2-methylphenyl)piperidin-4-olC₁₉H₂₃NO85-957.1-7.5 (m, 9H, Ar-H), 3.6 (s, 2H, N-CH₂-Ph), 2.3 (s, 3H, Ar-CH₃)

Synthetic Pathway II: Direct N-Alkylation

Mechanistic Rationale: Direct N-alkylation with an alkyl halide is a classical and straightforward method for forming C-N bonds. The reaction proceeds via an SN2 mechanism where the nucleophilic piperidine nitrogen attacks the electrophilic carbon of the alkyl halide. This method requires a base to neutralize the hydrogen halide byproduct, which drives the reaction to completion. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) or stronger bases like sodium hydride (NaH) for less reactive systems.[6] The choice of solvent is critical; polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are typically used as they effectively solvate the cation of the base while not interfering with the nucleophile.[6][7] A key consideration is controlling the stoichiometry to minimize the formation of the undesired quaternary ammonium salt, which can occur if the N-alkylated product reacts further with the alkyl halide.[6]

Reaction Scheme: Direct N-Alkylation

Caption: General scheme for direct N-alkylation.

Protocol 3.1: Synthesis of N-(2-Methoxyethyl)-4-(2-methylphenyl)piperidin-4-ol

This protocol details the alkylation with 2-bromoethyl methyl ether, introducing a flexible ether chain often used to improve solubility and ADME properties.

Materials & Equipment:

  • 4-(2-Methylphenyl)piperidin-4-ol (1.0 eq)

  • 2-Bromoethyl methyl ether (1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate, Water

  • Standard glassware for reaction, workup, and purification under a nitrogen atmosphere

Procedure:

  • In a round-bottom flask, suspend 4-(2-methylphenyl)piperidin-4-ol (1.0 eq) and anhydrous K₂CO₃ (2.0 eq) in anhydrous DMF.

  • Add 2-bromoethyl methyl ether (1.2 eq) to the suspension.

  • Heat the reaction mixture to 60-70 °C and stir for 6-12 hours under a nitrogen atmosphere.

  • Self-Validation: Monitor the reaction by TLC (e.g., 2:1 ethyl acetate:hexanes). The starting material is more polar than the product.

  • After cooling to room temperature, pour the reaction mixture into water and extract three times with ethyl acetate.

  • Combine the organic layers, wash sequentially with water (to remove DMF) and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to obtain the desired product.

Data Summary Table:

Compound NameMolecular FormulaExpected Yield (%)Key ¹H NMR Signals (δ, ppm)
N-(2-Methoxyethyl)-4-(2-methylphenyl)piperidin-4-olC₁₆H₂₅NO₂75-853.5 (t, 2H, N-CH₂), 3.3 (s, 3H, O-CH₃), 2.7 (t, 2H, CH₂-O)

Broader Applications & Future Directions

The derivatives synthesized through these protocols serve as valuable intermediates for more complex molecules or as final compounds for biological screening. The N-substituted products can be evaluated for a range of pharmacological activities, including but not limited to:

  • Analgesic Activity: The 4-arylpiperidine core is central to many opioid analgesics.[4][5]

  • Anticancer Properties: Certain 4-aryl-1,4-dihydropyridines and related structures have shown cytotoxicity against cancer cell lines.[8][9]

  • CNS Receptor Modulation: These scaffolds are known to interact with dopamine, serotonin, and other CNS receptors.

Furthermore, the tertiary alcohol at the C4 position can be targeted. For instance, dehydration under acidic conditions can yield a tetrahydropyridine derivative. Such derivatives have been investigated as P-glycoprotein inhibitors, which are relevant in overcoming multidrug resistance in cancer therapy.[10] This highlights the potential of 4-(2-methylphenyl)piperidin-4-ol as a gateway to multiple classes of biologically active compounds.

Conclusion

4-(2-Methylphenyl)piperidin-4-ol is a highly valuable and versatile precursor for the synthesis of novel chemical entities. The protocols detailed in this application note for N-alkylation via reductive amination and direct alkylation are robust, scalable, and adaptable to a wide range of aldehydes and alkylating agents. By providing clear, step-by-step instructions grounded in mechanistic principles, this guide empowers researchers to efficiently expand their compound libraries and accelerate their drug discovery efforts.

References

  • Štefane, B. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Semantic Scholar. [Link]

  • Krasavin, M. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]

  • Le Roch, M., et al. (n.d.). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Guan, L., et al. (n.d.). New 4-aryl-1,4-dihydropyridines and 4-arylpyridines as P-glycoprotein inhibitors. PubMed. [Link]

  • (n.d.). Piperidin-4-one: the potential pharmacophore. PubMed. [Link]

  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]

  • DEA Diversion Control Division. (2025). Precursor and chemical trends in illicit drug manufacturing. DEA Diversion Control Division. [Link]

  • Coro, J., et al. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. ResearchGate. [Link]

  • Various Authors. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. [Link]

  • Various Authors. (n.d.). Pharmacological properties of natural piperidine derivatives. ResearchGate. [Link]

  • Martin, S.F. (2025). Piperidine Synthesis. DTIC. [Link]

  • Oliveira, T.A.S., et al. (n.d.). Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. MDPI. [Link]

  • (n.d.). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. IUPAC. [Link]

  • (n.d.). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. PubMed. [Link]

  • DEA. (2010). Control of Immediate Precursor Used in the Illicit Manufacture of Fentanyl as a Schedule II Controlled Substance. Federal Register. [Link]

  • Froimowitz, M. (n.d.). Conformation-activity study of 4-phenylpiperidine analgesics. PubMed - NIH. [Link]

  • Oliveira, T.A.S., et al. (2024). Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. ResearchGate. [Link]

  • Le, C., et al. (2021). A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. PubMed. [Link]

  • (n.d.). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. [Link]

  • Georgiadis, M.P., et al. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. [Link]

  • Liu, X., et al. (n.d.). Synthesis of 4-aryl-3,4-dihydrocoumarins and 4-aryl-4H-chromenes via Er(OTf)3-catalyzed cascade reactions of p-quinone methides with 1,3-dicarbonyl compounds. NIH. [Link]

  • (n.d.). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Scilit. [Link]

Sources

Method

Application Notes &amp; Protocols: A High-Throughput Screening Cascade for Novel Piperidine Analogs like 4-(2-Methylphenyl)piperidin-4-ol

Introduction: The Piperidine Scaffold as a Privileged Structure in Drug Discovery The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals, rightfully earning...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Scaffold as a Privileged Structure in Drug Discovery

The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals, rightfully earning its designation as a "privileged scaffold."[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for potent and selective interactions with a multitude of biological targets.[2] Compounds incorporating the piperidine core have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[3][4][5][6] Furthermore, the piperidine framework is a key component of ligands for G-protein coupled receptors (GPCRs) and various enzymes, highlighting its therapeutic relevance.[7][8]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a high-throughput screening (HTS) cascade to elucidate the biological activity of novel piperidine-containing molecules, using the hypothetical compound 4-(2-Methylphenyl)piperidin-4-ol as a case study. Given the novelty of this specific analog, a tiered and systematic screening approach is essential to efficiently identify its potential biological targets and therapeutic applications.

Section 1: The High-Throughput Screening (HTS) Cascade

A successful HTS campaign for a novel compound is not a single experiment but a carefully planned sequence of assays designed to progressively narrow down the compound's biological activity profile.[9] This cascade approach maximizes efficiency, minimizes resource expenditure, and builds a robust dataset for decision-making.[10][11]

Tier 1: Primary Broad-Spectrum Screening

The initial step involves screening the compound against a diverse panel of assays to cast a wide net for potential activities.[12] This tier focuses on identifying any significant biological response, which will then guide more focused investigations.

Recommended Primary Assay Panel:

Assay TypeTarget Class/PathwayPrincipleThroughput
Cell Viability/Cytotoxicity General cellular healthMeasures metabolic activity (e.g., MTS/MTT) or membrane integrity (e.g., LDH release).High
GPCR Agonist/Antagonist Broad GPCR families (e.g., orphan GPCR panel)Cell-based reporter assays measuring downstream signaling (e.g., cAMP, calcium flux).[13][14]High
Kinase Panel Representative kinases from different familiesBiochemical assays measuring inhibition of kinase activity (e.g., ADP-Glo, LanthaScreen).High
Nuclear Receptor Panel Key nuclear receptors (e.g., ER, AR, PPARs)Cell-based reporter gene assays.High
Antioxidant Activity Oxidative stress pathwaysDPPH radical scavenging or cellular antioxidant assays.[3]Medium-High
Tier 2: Hit Confirmation and Orthogonal Assays

Compounds that show activity in the primary screen ("hits") must be confirmed to ensure the initial result was not an artifact.[9] This involves re-testing the compound in the primary assay and employing an orthogonal assay—one that measures the same biological endpoint but with a different technology or principle.

Example Orthogonal Assay Strategy for a GPCR Hit:

Primary AssayOrthogonal AssayRationale
cAMP Reporter Assay Calcium Flux Assay (FLIPR) If the GPCR can couple to multiple G-protein pathways (Gαs/i and Gαq), this confirms engagement with the receptor through a different signaling arm.[15]
Beta-Arrestin Recruitment Assay Ligand Binding Assay Confirms direct interaction with the receptor and can determine binding affinity.
Tier 3: Dose-Response and Selectivity Profiling

Confirmed hits are then subjected to dose-response studies to determine their potency (e.g., EC50 or IC50). Selectivity is assessed by testing the compound against a panel of related targets to understand its specificity.

Section 2: Experimental Protocols

The following are detailed, exemplary protocols for key assays in the proposed HTS cascade. These should be optimized and validated for the specific laboratory conditions and instrumentation.[16][17]

Protocol: Cell-Based GPCR Functional Assay (cAMP Detection)

This protocol is designed for a 384-well plate format and utilizes a homogenous, luminescence-based cAMP detection assay.

Principle: This assay measures the intracellular concentration of cyclic AMP (cAMP), a critical second messenger in GPCR signaling.[13] Activation of Gαs-coupled receptors increases cAMP levels, while activation of Gαi-coupled receptors decreases forskolin-stimulated cAMP levels.

Materials:

  • HEK293 cells stably expressing the target GPCR

  • Assay medium: DMEM with 0.1% BSA, 20 mM HEPES

  • cAMP detection kit (e.g., Cisbio HTRF cAMP dynamic 2, Promega cAMP-Glo)

  • Forskolin (for Gαi-coupled receptors)

  • Reference agonist and antagonist

  • 4-(2-Methylphenyl)piperidin-4-ol (test compound)

  • 384-well white, solid-bottom assay plates

Procedure:

  • Cell Plating:

    • Harvest and resuspend cells in assay medium to a density of 2,500-10,000 cells per 5 µL.

    • Dispense 5 µL of the cell suspension into each well of the 384-well plate.

    • Incubate for 4-6 hours at 37°C, 5% CO2.

  • Compound Addition:

    • Prepare a 4x final concentration stock of the test compound and controls in assay buffer.

    • For antagonist mode, pre-incubate the cells with the test compound for 15-30 minutes before adding the agonist.

    • Add 5 µL of the compound solution to the respective wells.

  • Agonist Stimulation (for antagonist mode):

    • Prepare a 4x EC80 concentration of the reference agonist.

    • Add 5 µL of the agonist to the wells.

  • Lysis and Detection:

    • Incubate for 30 minutes at room temperature.

    • Add 5 µL of the cAMP detection reagent, followed by 5 µL of the lysis/detection buffer (as per manufacturer's instructions).

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a compatible plate reader (e.g., luminescence or HTRF reader).

Data Analysis:

  • Normalize the data to positive (max stimulation) and negative (basal) controls.

  • Plot the normalized response against the log of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine EC50 or IC50 values.

Protocol: Fluorescence Polarization (FP) Competition Assay

This protocol describes a competitive binding assay, suitable for assessing the compound's ability to displace a fluorescently labeled ligand from a target protein.[18][19]

Principle: FP measures the change in the rotational speed of a fluorescently labeled molecule (tracer) upon binding to a larger protein.[20] A small, unbound tracer tumbles rapidly, resulting in low polarization. When bound to a larger protein, its rotation slows, leading to higher polarization. A test compound that competes with the tracer for binding will cause a decrease in polarization.

Materials:

  • Purified target protein

  • Fluorescently labeled tracer ligand

  • FP assay buffer (e.g., PBS with 0.01% Tween-20)

  • 4-(2-Methylphenyl)piperidin-4-ol (test compound)

  • 384-well black, low-binding assay plates

Procedure:

  • Reagent Preparation:

    • Determine the optimal concentration of the target protein and tracer through saturation binding experiments.[21]

  • Assay Setup:

    • Add 10 µL of FP assay buffer to all wells.

    • Add 5 µL of the test compound at various concentrations.

    • Add 5 µL of the fluorescent tracer at a 2x final concentration.

    • Initiate the binding reaction by adding 5 µL of the target protein at a 2x final concentration.

  • Incubation:

    • Incubate the plate at room temperature for the required time to reach binding equilibrium (typically 30-120 minutes), protected from light.

  • Data Acquisition:

    • Read the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters and polarizers.[20]

Data Analysis:

  • Calculate the millipolarization (mP) values.

  • Plot the mP values against the log of the test compound concentration.

  • Fit the data to determine the IC50 value, which can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Section 3: Data Interpretation and Validation

Rigorous data analysis and validation are crucial for the success of any HTS campaign.[17]

Key Validation Parameters:

ParameterDescriptionAcceptance Criteria
Z'-factor A measure of the statistical effect size and assay quality, reflecting the separation between positive and negative controls.[12]Z' > 0.5 for a robust assay.
Signal-to-Background (S/B) The ratio of the mean signal of the positive control to the mean signal of the negative control.S/B > 3 is generally desirable.
Coefficient of Variation (%CV) A measure of the data variability.%CV < 15% for both positive and negative controls.

Section 4: Visualizing Workflows and Pathways

Diagrams are essential for conceptualizing complex processes in drug discovery.

HTS_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation cluster_2 Tier 3: Lead Characterization Primary 4-(2-Methylphenyl)piperidin-4-ol (Test Compound) Screening Broad Assay Panel (GPCR, Kinase, Cytotoxicity, etc.) Primary->Screening 10 µM single concentration Confirmation Hit Confirmation (Re-test in primary assay) Screening->Confirmation Identify 'Hits' Orthogonal Orthogonal Assay (e.g., Calcium Flux for cAMP hit) Confirmation->Orthogonal Validate mechanism DoseResponse Dose-Response Curve (Determine IC50/EC50) Orthogonal->DoseResponse Confirmed Hit Selectivity Selectivity Profiling (Panel of related targets) DoseResponse->Selectivity Assess specificity

Caption: A generalized HTS cascade for a novel compound.

GPCR_Signaling cluster_membrane GPCR GPCR 7-Transmembrane Receptor G_Protein Gαs Gβγ GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein:n->AC:w Stimulates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP to cAMP ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB (Transcription Factor) PKA->CREB Phosphorylates Gene Gene Expression (Reporter Assay Output) CREB->Gene Regulates Ligand Agonist (e.g., Piperidine Analog) Ligand->GPCR:port Binds

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(2-Methylphenyl)piperidin-4-ol

An in-depth guide to overcoming common challenges in the synthesis of 4-(2-Methylphenyl)piperidin-4-ol, a key intermediate in pharmaceutical development. Introduction The 4-aryl-piperidin-4-ol scaffold is a privileged st...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to overcoming common challenges in the synthesis of 4-(2-Methylphenyl)piperidin-4-ol, a key intermediate in pharmaceutical development.

Introduction

The 4-aryl-piperidin-4-ol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The synthesis of 4-(2-Methylphenyl)piperidin-4-ol, a valuable building block, is most commonly achieved via the Grignard reaction, adding a 2-tolyl nucleophile to an N-protected 4-piperidone. While robust, this pathway is fraught with potential pitfalls that can significantly impact reaction yield and purity.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource. Structured in a practical question-and-answer format, it addresses specific experimental challenges, explains the underlying chemical principles, and offers field-proven solutions to optimize your synthesis.

Overall Synthetic Workflow

The synthesis is typically a two-step process involving the protection of the piperidone nitrogen, followed by the Grignard addition, and concluding with deprotection. The use of a tert-butyloxycarbonyl (Boc) protecting group is standard practice to prevent the acidic N-H proton from quenching the highly basic Grignard reagent.[3]

Synthetic_Workflow cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Deprotection N_Boc_Piperidone N-Boc-4-Piperidone Reaction N_Boc_Piperidone->Reaction Grignard_Reagent 2-Tolylmagnesium Bromide Grignard_Reagent->Reaction Intermediate N-Boc-4-(2-methylphenyl) piperidin-4-ol (Protected Intermediate) Final_Product 4-(2-Methylphenyl) piperidin-4-ol Intermediate->Final_Product  Acidic Conditions (e.g., TFA or HCl) Reaction->Intermediate  THF, -78°C to RT Grignard_Troubleshooting Start Reaction Not Initiating Check_Moisture Is everything anhydrous? Start->Check_Moisture Check_Mg Is Mg activated? Check_Moisture->Check_Mg Yes Solution_Dry Solution: Flame-dry glassware, use anhydrous solvent. Check_Moisture->Solution_Dry No Solution_Activate Solution: Add I₂ crystal or crush Mg turnings. Check_Mg->Solution_Activate No Success Reaction Initiates Check_Mg->Success Yes Solution_Dry->Start Solution_Activate->Start

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for 4-(2-Methylphenyl)piperidin-4-ol

Welcome to the technical support center for the synthesis and optimization of 4-(2-Methylphenyl)piperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 4-(2-Methylphenyl)piperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for this important synthetic transformation.

Introduction

The synthesis of 4-aryl-4-piperidinols is a crucial step in the development of numerous pharmacologically active compounds. The Grignard reaction, a powerful tool for carbon-carbon bond formation, is a common method for this synthesis.[1] This guide focuses on the specific challenges and optimization strategies for the synthesis of 4-(2-Methylphenyl)piperidin-4-ol, a tertiary alcohol, from an N-protected 4-piperidone and 2-tolylmagnesium bromide. The steric hindrance presented by the ortho-methyl group on the Grignard reagent introduces unique challenges that require careful control of reaction conditions to maximize yield and purity.

Core Reaction and Mechanism

The fundamental transformation involves the nucleophilic addition of 2-tolylmagnesium bromide to the electrophilic carbonyl carbon of an N-protected 4-piperidone. This is followed by an acidic workup to protonate the resulting alkoxide and, if necessary, remove the N-protecting group.

Detailed Experimental Protocols

This section provides a robust, step-by-step methodology for the synthesis of 4-(2-Methylphenyl)piperidin-4-ol. The protocol is divided into three main stages: preparation of the Grignard reagent, the Grignard addition reaction, and workup and purification, followed by N-deprotection.

Part 1: Preparation of 2-Tolylmagnesium Bromide (Grignard Reagent)

Objective: To prepare a solution of 2-tolylmagnesium bromide from 2-bromotoluene and magnesium turnings.

Materials and Reagents:

ReagentFormulaMW ( g/mol )Amount (1.2 eq)Moles
Magnesium TurningsMg24.312.92 g0.12
2-BromotolueneC₇H₇Br171.0417.1 g (12.8 mL)0.10
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11100 mL-
IodineI₂253.811-2 small crystals-

Procedure:

  • Glassware Preparation: All glassware must be rigorously dried in an oven at >120°C for at least 4 hours and assembled hot under a stream of dry nitrogen or argon to ensure anhydrous conditions. This is critical as Grignard reagents react readily with water.[2]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, a magnetic stir bar, and a nitrogen/argon inlet, place the magnesium turnings.

  • Initiation: Add a few crystals of iodine to the magnesium. The iodine helps to activate the magnesium surface by disrupting the passivating oxide layer.

  • Reagent Addition: Add a solution of 2-bromotoluene in 40 mL of anhydrous THF to the dropping funnel. Add a small portion (approx. 5 mL) of this solution to the magnesium turnings.

  • Exotherm and Reflux: The reaction should initiate within a few minutes, evidenced by a gentle bubbling and a slight warming of the flask. If the reaction does not start, gentle warming with a heat gun may be necessary. Once initiated, add the remaining 2-bromotoluene solution dropwise at a rate that maintains a gentle reflux. The exothermicity of the reaction will sustain the reflux.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting dark grey-brown solution is the Grignard reagent.

Part 2: Grignard Addition to N-Boc-4-piperidone

Objective: To perform the nucleophilic addition of 2-tolylmagnesium bromide to N-Boc-4-piperidone.

Materials and Reagents:

ReagentFormulaMW ( g/mol )Amount (1.0 eq)Moles
N-Boc-4-piperidoneC₁₀H₁₇NO₃199.2519.9 g0.10
2-Tolylmagnesium Bromide SolutionC₇H₇BrMg-As prepared above~0.10
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.1150 mL-

Procedure:

  • Substrate Preparation: In a separate flame-dried, three-necked round-bottom flask under a nitrogen/argon atmosphere, dissolve N-Boc-4-piperidone in 50 mL of anhydrous THF.

  • Cooling: Cool the solution of N-Boc-4-piperidone to 0°C using an ice-water bath. This helps to control the exothermicity of the addition and minimize side reactions.

  • Slow Addition: Slowly add the prepared 2-tolylmagnesium bromide solution to the cooled N-Boc-4-piperidone solution via a cannula or dropping funnel over a period of 30-60 minutes. Maintain the temperature below 10°C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting ketone.

Part 3: Workup and Purification of N-Boc-4-(2-Methylphenyl)piperidin-4-ol

Objective: To quench the reaction and isolate the protected product.

Procedure:

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0°C with vigorous stirring. This will quench any unreacted Grignard reagent and hydrolyze the magnesium alkoxide intermediate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude N-Boc-4-(2-methylphenyl)piperidin-4-ol can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[3]

Part 4: N-Boc Deprotection

Objective: To remove the N-Boc protecting group to yield the final product.

Procedure:

  • Acidic Cleavage: Dissolve the purified N-Boc-4-(2-methylphenyl)piperidin-4-ol in a suitable solvent such as dichloromethane (DCM) or ethyl acetate.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) in DCM or a solution of HCl in dioxane, and stir at room temperature.[4] The reaction progress can be monitored by TLC.

  • Workup: Once the deprotection is complete, concentrate the reaction mixture under reduced pressure.

  • Basification and Extraction: Dissolve the residue in water and basify with a suitable base (e.g., 1M NaOH or saturated NaHCO₃ solution) to a pH > 10. Extract the aqueous layer with an organic solvent like ethyl acetate or DCM.

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield 4-(2-Methylphenyl)piperidin-4-ol. Further purification can be achieved by recrystallization or chromatography if necessary.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 4-(2-Methylphenyl)piperidin-4-ol in a question-and-answer format.

Q1: The Grignard reagent formation is sluggish or fails to initiate. What are the possible causes and solutions?

  • Possible Cause 1: Wet Glassware or Solvents. Grignard reagents are extremely sensitive to moisture. Even trace amounts of water will quench the reaction.

    • Solution: Ensure all glassware is thoroughly oven-dried and assembled while hot under an inert atmosphere. Use freshly distilled, anhydrous solvents.

  • Possible Cause 2: Inactive Magnesium Surface. The surface of magnesium turnings can be coated with a layer of magnesium oxide, which prevents the reaction.

    • Solution: Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by gently crushing the magnesium turnings with a glass rod under an inert atmosphere to expose a fresh surface. Gentle heating can also help initiate the reaction.

Q2: The yield of the desired tertiary alcohol is low, and I have recovered a significant amount of unreacted N-Boc-4-piperidone. What went wrong?

  • Possible Cause 1: Incomplete Grignard Reagent Formation. If the Grignard reagent was not formed in sufficient quantity, the reaction will be incomplete.

    • Solution: Before adding to the ketone, you can perform a qualitative test (e.g., the Gilman test) or a quantitative titration to determine the concentration of your Grignard reagent.

  • Possible Cause 2: Enolization of the Ketone. The sterically hindered 2-tolylmagnesium bromide can act as a base and deprotonate the α-carbon of the piperidone, forming an enolate. This is a common side reaction with bulky Grignard reagents. This enolate is then protonated during workup, regenerating the starting ketone.

    • Solution: Perform the addition at a lower temperature (e.g., -20°C to 0°C) to favor nucleophilic addition over enolization. Ensure slow, controlled addition of the Grignard reagent.

Q3: I observe a significant amount of a byproduct that appears to be 2,2'-dimethylbiphenyl. How is this formed and how can I avoid it?

  • Possible Cause: Wurtz-type Coupling. This byproduct arises from the coupling of the Grignard reagent with unreacted 2-bromotoluene. This is more likely to occur if the concentration of the Grignard reagent is high and the reaction temperature is elevated during its formation.

    • Solution: Maintain a gentle reflux during the Grignard formation by controlling the addition rate of the 2-bromotoluene solution. Avoid excessive heating. Using a more dilute solution of the aryl bromide can also mitigate this side reaction.

Q4: My final product after deprotection is difficult to purify and appears to be a mixture. What are the likely impurities?

  • Possible Cause 1: Incomplete Deprotection. The N-Boc group may not have been fully removed.

    • Solution: Ensure a sufficient excess of acid is used and allow for adequate reaction time. Monitor the reaction by TLC until the starting material is no longer visible.

  • Possible Cause 2: Formation of Elimination Byproducts. Under strongly acidic and/or heated conditions during deprotection, the tertiary alcohol can undergo dehydration to form an alkene.

    • Solution: Use milder deprotection conditions, such as HCl in an organic solvent at room temperature, and avoid heating.[5]

  • Possible Cause 3: Impurities from the Grignard Step Carried Through. If byproducts from the Grignard reaction were not fully removed, they will contaminate the final product.

    • Solution: Ensure thorough purification of the N-Boc protected intermediate before proceeding with the deprotection step.

Frequently Asked Questions (FAQs)

Q1: Why is an N-protecting group necessary for the 4-piperidone?

The secondary amine of 4-piperidone is acidic and will react with the highly basic Grignard reagent, quenching it and preventing the desired reaction with the carbonyl group. The N-Boc (tert-butyloxycarbonyl) group is commonly used as it is stable to the basic conditions of the Grignard reaction and can be readily removed under acidic conditions.

Q2: Can I use other ethereal solvents besides THF for the Grignard reaction?

Yes, diethyl ether is also a common solvent for Grignard reactions. THF is often preferred as it can solvate the Grignard reagent more effectively, which can enhance its reactivity.[2] The choice of solvent can sometimes influence the reaction rate and the equilibrium of the Grignard reagent species in solution.

Q3: How critical is the temperature control during the Grignard addition?

Temperature control is very important, especially with a sterically hindered Grignard reagent like 2-tolylmagnesium bromide. Lower temperatures (0°C or below) generally favor the desired nucleophilic addition over side reactions like enolization.

Q4: What are some alternative methods for purifying the final product?

Besides column chromatography, the final product, 4-(2-Methylphenyl)piperidin-4-ol, can often be purified by crystallization. If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a highly effective method for obtaining high purity material.[6] If the product is a free base, it can also be converted to a salt (e.g., hydrochloride) to facilitate crystallization and purification.

Q5: Are there any safety precautions I should be aware of?

Yes. Diethyl ether and THF are highly flammable and should be handled in a well-ventilated fume hood away from ignition sources. Grignard reagents are reactive and can ignite upon exposure to air, especially if concentrated. The quenching of the reaction can be highly exothermic and should be done carefully and with cooling. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Visualizations

Reaction Mechanism

Reaction_Mechanism cluster_grignard Grignard Formation cluster_addition Grignard Addition cluster_workup Workup & Deprotection 2-bromotoluene 2-Bromotoluene 2-tolyl-MgBr 2-Tolylmagnesium Bromide 2-bromotoluene->2-tolyl-MgBr THF, I₂ (cat.) Mg Mg⁰ Mg->2-tolyl-MgBr Alkoxide Magnesium Alkoxide Intermediate 2-tolyl-MgBr->Alkoxide N-Boc-4-piperidone N-Boc-4-piperidone N-Boc-4-piperidone->Alkoxide Protected_Product N-Boc-4-(2-Methylphenyl) piperidin-4-ol Alkoxide->Protected_Product H₃O⁺ (aq. NH₄Cl) Final_Product 4-(2-Methylphenyl) piperidin-4-ol Protected_Product->Final_Product Acid (e.g., TFA or HCl)

Caption: Overall workflow for the synthesis of 4-(2-Methylphenyl)piperidin-4-ol.

Troubleshooting Logic

Troubleshooting_Logic Start Low Yield of Final Product Check_Grignard Grignard Step Issue? Start->Check_Grignard Check_Deprotection Deprotection Step Issue? Start->Check_Deprotection Recovered_Ketone Recovered_Ketone Check_Grignard->Recovered_Ketone Yes Protected_Product_Present Protected_Product_Present Check_Deprotection->Protected_Product_Present Yes Enolization Likely Enolization Low_Grignard_Conc Low Grignard Concentration Recovered_Ketone->Enolization Yes Recovered_Ketone->Low_Grignard_Conc No Incomplete_Deprotection Incomplete Deprotection Dehydration_Product Dehydration Byproduct? Harsh_Conditions Harsh Deprotection Conditions Dehydration_Product->Harsh_Conditions Yes Protected_Product_Present->Incomplete_Deprotection Yes Protected_Product_Present->Dehydration_Product No

Caption: Decision tree for troubleshooting low product yield.

References

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, 2014.
  • Google Patents. Preparation method for 4-methylenepiperidine or acid addition salt thereof. CN108116931A, published June 5, 2018.
  • Google Patents. Piperidine compound and preparation method thereof. CN104311473A, published January 28, 2015.
  • Master Organic Chemistry. Reactions of Grignard Reagents. [Link]

  • Diethelm, S.; et al. The Grignard Reagents. Organometallics 2002, 21 (14), 2831–2841. [Link]

  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • Arote, N. D.; et al. SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. International Journal of Pharmaceutical Sciences and Research 2014, 5 (11), 4865-4870.
  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros, 2024. [Link]

  • Chemistry LibreTexts. 10.6: Reactions of Alkyl Halides - Grignard Reagents. [Link]

  • Google Patents. Preparation method for 1-N-BOC-4-acetyl piperidine. CN102775343A, published November 14, 2012.
  • Arulraj, R.; et al. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters 2021, 4 (4), 192-199.
  • Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed.; John Wiley & Sons, 2013.
  • FULIR. Solvent-Free Mechanochemical Deprotection of N-Boc Group. [Link]

  • DTIC. Piperidine Synthesis. [Link]

  • Google Patents. Method for preparing 4-piperidyl piperidine. CN1583742A, published February 23, 2005.
  • YouTube. Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. [Link]

  • ResearchGate. A practical, catalytic and selective deprotection of a Boc group in N,N '-diprotected amines using iron(III)-catalysis. [Link]

  • ResearchGate. How to remove excess 4-amino piperidine from reaction medium?. [Link]

  • Google Patents. Synthesis method of N-boc-4-hydroxypiperidine. CN104628625A, published May 20, 2015.

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Separation for 4-(2-Methylphenyl)piperidin-4-ol and its Impurities

Welcome to the technical support center for the analysis of 4-(2-Methylphenyl)piperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solution...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 4-(2-Methylphenyl)piperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the HPLC separation of this compound and its related impurities. As a Senior Application Scientist, my goal is to not only offer troubleshooting steps but also to explain the underlying scientific principles to empower you to develop robust and reliable analytical methods.

Understanding the Analyte: The Key to a Successful Separation

4-(2-Methylphenyl)piperidin-4-ol is a basic compound due to the presence of the nitrogen atom in the piperidine ring. This basicity is a critical factor in its chromatographic behavior, often leading to challenges such as poor peak shape (tailing) and variable retention times if not properly addressed. A predicted pKa for the structurally similar compound 4-(4-chlorophenyl)piperidin-4-ol is approximately 13.92, indicating that 4-(2-Methylphenyl)piperidin-4-ol is also a strong base. This means that at typical mid-range pH values, the compound will be protonated, which can lead to strong interactions with residual silanols on silica-based HPLC columns, a primary cause of peak tailing.[1]

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: I'm observing significant peak tailing for the main 4-(2-Methylphenyl)piperidin-4-ol peak. What is the cause and how can I fix it?

A1: Peak tailing is the most common issue for basic compounds like 4-(2-Methylphenyl)piperidin-4-ol. It is primarily caused by secondary interactions between the protonated analyte and negatively charged residual silanol groups on the surface of the silica-based stationary phase.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: This is the most critical parameter.

    • Low pH (pH 2-3): At a low pH, both the analyte and the silanol groups are protonated. The protonated analyte is in its cationic form, and the silanols are largely neutral, which minimizes the undesirable ionic interactions. Use a buffer like phosphate or an additive like formic acid or trifluoroacetic acid (TFA) to maintain a consistent low pH.

    • High pH (pH 9-11): At a high pH, the basic analyte is in its neutral form, which reduces its interaction with the now deprotonated (negatively charged) silanol groups. However, be aware that traditional silica-based columns are not stable at high pH. You will need to use a hybrid or specialized high-pH stable column. Organic buffers like ammonium bicarbonate are suitable for high pH mobile phases and are MS-compatible.

  • Use of a Highly End-capped Column: Select a modern, high-purity silica column that is thoroughly end-capped. End-capping is a process that covers many of the residual silanol groups, reducing the sites for secondary interactions.

  • Addition of a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites, thereby reducing their interaction with your analyte.

  • Lower Analyte Concentration: High concentrations of the analyte can overload the active sites on the column, leading to peak tailing. Try injecting a more dilute sample.

Q2: My peak shape is not a tail, but rather fronting. What could be the issue?

A2: Peak fronting is often a sign of sample overload or issues with the sample solvent.

Troubleshooting Steps:

  • Reduce Injection Volume or Sample Concentration: Injecting too much analyte can lead to a saturation of the stationary phase at the head of the column, causing the peak to broaden at the front.

  • Ensure Sample Solvent is Weaker than the Mobile Phase: If your sample is dissolved in a solvent that is stronger (i.e., has a higher elution strength) than your mobile phase, the analyte molecules will travel too quickly at the beginning of the separation, leading to a fronting peak. Whenever possible, dissolve your sample in the initial mobile phase.

  • Check for Column Collapse: If you are using a highly aqueous mobile phase with a traditional C18 column, the stationary phase can collapse, leading to poor peak shape. Use a column specifically designed for aqueous mobile phases (e.g., an AQ-type or polar-endcapped column).

Q3: I am not getting good resolution between the main peak and a closely eluting impurity. What can I do to improve the separation?

A3: Improving resolution requires optimizing the selectivity of your chromatographic system.

Troubleshooting Steps:

  • Optimize Mobile Phase pH: As discussed, pH is a powerful tool for controlling the retention of ionizable compounds. Small changes in pH can significantly alter the retention of your main analyte and its impurities, potentially leading to better separation. It is recommended to adjust the mobile phase pH to be at least 2 units away from the pKa of the analytes for robust separation.

  • Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa. The different solvent properties can alter the selectivity of the separation.

  • Modify the Stationary Phase: If mobile phase optimization is insufficient, consider a different column chemistry. A phenyl-hexyl or a pentafluorophenyl (PFP) column can offer different selectivity for aromatic compounds compared to a standard C18 column.

  • Adjust the Gradient: If you are running a gradient elution, try making the gradient shallower to allow more time for the separation of closely eluting peaks.

Potential Impurities and Their Origin

Understanding the potential impurities is crucial for developing a robust, stability-indicating method. The synthesis of 4-(2-Methylphenyl)piperidin-4-ol typically involves the reaction of an N-protected 4-piperidone with a 2-methylphenyl Grignard reagent, followed by deprotection.

Common Potential Impurities:

  • Starting Materials:

    • N-protected-4-piperidone

    • 2-bromotoluene (a precursor to the Grignard reagent)

  • By-products:

    • Biphenyl derivatives formed from the coupling of the Grignard reagent.

    • Products of incomplete reaction.

  • Degradation Products:

    • Piperidine-based structures can be susceptible to oxidative degradation or ring-opening under harsh conditions (e.g., strong acid/base, high temperature).

Experimental Protocols

Starting HPLC Method Conditions

This table provides a good starting point for method development.

ParameterRecommendationRationale
Column C18, 2.1 or 4.6 mm i.d., 100-150 mm length, < 3 µm particle sizeGood starting point for reversed-phase separation of moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides a low pH to ensure the analyte is fully protonated and minimizes silanol interactions.[2][3]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase HPLC.
Gradient 5-95% B over 15-20 minutesA generic gradient to elute a range of polar and non-polar impurities.
Flow Rate 0.3 mL/min for 2.1 mm i.d.; 1.0 mL/min for 4.6 mm i.d.Standard flow rates for these column dimensions.
Column Temperature 30-40 °CElevated temperature can improve peak shape and reduce viscosity.
Detection UV at 220 nm and 254 nmPhenyl-containing compounds typically have some UV absorbance at these wavelengths.
Injection Volume 1-5 µLSmaller injection volumes can help prevent peak overload and distortion.
Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common HPLC issues with 4-(2-Methylphenyl)piperidin-4-ol.

HPLC_Troubleshooting cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Troubleshooting Paths cluster_3 Solutions Problem Observe Chromatogram (Peak Tailing, Fronting, Poor Resolution) Initial_Checks Check System Suitability (Pressure, Baseline) Problem->Initial_Checks Peak_Tailing Peak Tailing Initial_Checks->Peak_Tailing Poor_Resolution Poor Resolution Initial_Checks->Poor_Resolution Adjust_pH Adjust Mobile Phase pH (Low or High) Peak_Tailing->Adjust_pH Change_Column Change Column (End-capped, Different Chemistry) Peak_Tailing->Change_Column Reduce_Concentration Reduce Sample Concentration/ Injection Volume Peak_Tailing->Reduce_Concentration Peak_Fronting Peak Fronting Peak_Fronting->Reduce_Concentration Check_Solvent Check Sample Solvent (Weaker than Mobile Phase) Peak_Fronting->Check_Solvent Poor_Resolution->Adjust_pH Poor_Resolution->Change_Column Optimize_Gradient Optimize Gradient Profile Poor_Resolution->Optimize_Gradient Change_Organic Change Organic Modifier (ACN vs. MeOH) Poor_Resolution->Change_Organic Initial_checks Initial_checks Initial_checks->Peak_Fronting

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Purity Analysis of 4-(2-Methylphenyl)piperidin-4-ol by Chiral HPLC: A Comparative Analysis

Introduction: The Criticality of Enantiomeric Purity in Pharmaceutical Development In the landscape of modern drug development, the stereochemistry of a pharmaceutical agent is not a trivial detail but a cornerstone of i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Enantiomeric Purity in Pharmaceutical Development

In the landscape of modern drug development, the stereochemistry of a pharmaceutical agent is not a trivial detail but a cornerstone of its safety and efficacy profile. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profound differences in their pharmacological and toxicological effects. The piperidine scaffold is a ubiquitous structural motif in a multitude of pharmaceuticals, and its derivatives, such as 4-(2-Methylphenyl)piperidin-4-ol, are of significant interest. The presence of a stereocenter in this molecule necessitates rigorous control over its enantiomeric purity. This guide provides an in-depth, technical comparison of chiral High-Performance Liquid Chromatography (HPLC) for the purity analysis of 4-(2-Methylphenyl)piperidin-4-ol, alongside alternative techniques, supported by experimental data and protocols.

The fundamental principle behind chiral separations is the creation of transient diastereomeric complexes between the enantiomers and a chiral selector, leading to differential retention and, thus, separation. This guide will delve into the practical application of this principle, offering a robust, self-validating methodology for the chiral purity analysis of the target compound.

Chiral HPLC: The Gold Standard for Enantiomeric Purity Analysis

Chiral HPLC remains the workhorse for the enantiomeric analysis of pharmaceutical compounds due to its high resolution, robustness, and wide applicability. The direct approach, utilizing a Chiral Stationary Phase (CSP), is the most common strategy, where the chiral selector is immobilized on the stationary phase.

The Causality Behind Experimental Choices for 4-(2-Methylphenyl)piperidin-4-ol

The selection of the appropriate CSP and mobile phase is paramount for a successful chiral separation. For a basic compound like 4-(2-Methylphenyl)piperidin-4-ol, a polysaccharide-based CSP is often the first choice due to its broad enantioselectivity. Specifically, amylose-based phases like Chiralpak® AD-H have demonstrated excellent performance for the separation of basic and neutral racemates.

The choice of a normal-phase mobile phase, typically a mixture of an alkane (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol), is dictated by the need to promote the necessary chiral recognition interactions (hydrogen bonding, dipole-dipole, and π-π interactions) between the analyte and the CSP. The addition of a small amount of a basic modifier, such as diethylamine (DEA), is crucial. This is because basic analytes can interact strongly with residual acidic silanol groups on the silica support of the CSP, leading to poor peak shape and band broadening. The basic additive neutralizes these sites, resulting in sharper, more symmetrical peaks and improved resolution.

Experimental Protocol: Chiral HPLC Analysis of 4-(2-Methylphenyl)piperidin-4-ol

This protocol is a self-validating system, incorporating system suitability tests to ensure the reliability of the results.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral Stationary Phase: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 220 nm (based on the UV absorbance of the phenyl group)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the racemic standard and test samples in the mobile phase to a concentration of 1 mg/mL.

2. System Suitability Test (SST): Before sample analysis, inject a solution of the racemic 4-(2-Methylphenyl)piperidin-4-ol standard. The system is deemed suitable for use if the following criteria are met:

  • Resolution (Rs): The resolution between the two enantiomer peaks should be ≥ 1.5.

  • Tailing Factor (T): The tailing factor for each enantiomer peak should be ≤ 2.0.

  • Relative Standard Deviation (RSD): The RSD for the peak area of six replicate injections of the main enantiomer should be ≤ 2.0%.

3. Analytical Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Perform the system suitability test as described above.

  • Inject the test sample solution.

  • Identify the peaks corresponding to the two enantiomers based on their retention times, as determined from the injection of the racemic standard.

  • Calculate the percentage of the undesired enantiomer using the area normalization method:

    % Undesired Enantiomer = (Area of Undesired Enantiomer Peak / Total Area of Both Enantiomer Peaks) x 100

4. Method Validation: The method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Reporting Sample Prepare Sample (1 mg/mL in Mobile Phase) Inject Inject Sample Sample->Inject MobilePhase Prepare Mobile Phase (Hexane/IPA/DEA) Equilibrate Equilibrate Column MobilePhase->Equilibrate SST System Suitability Test (Racemic Standard) Equilibrate->SST SST->Inject If SST passes Detect UV Detection (220 nm) Inject->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Purity Integrate->Calculate Report Generate Report Calculate->Report G cluster_main Choice of Chiral Analysis Technique for 4-(2-Methylphenyl)piperidin-4-ol Decision Primary Analytical Need? HPLC Chiral HPLC (Robustness & Established Protocols) Decision->HPLC High Robustness/ Standard QC SFC Chiral SFC (Speed & Green Chemistry) Decision->SFC High Throughput/ Sustainability CE Chiral CE (High Efficiency & Low Sample Volume) Decision->CE Limited Sample/ High Resolution Needed

Validation

A Senior Application Scientist's Guide to the Certificate of Analysis for 4-(2-Methylphenyl)piperidin-4-ol Reference Standard: A Comparative Approach

Introduction In the landscape of pharmaceutical research and development, the integrity of analytical data is paramount. Central to this is the use of highly characterized reference standards, which serve as the benchmar...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and development, the integrity of analytical data is paramount. Central to this is the use of highly characterized reference standards, which serve as the benchmark for identity, purity, and potency of active pharmaceutical ingredients (APIs) and their intermediates. This guide focuses on 4-(2-Methylphenyl)piperidin-4-ol, a substituted piperidine derivative. The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2]

The Certificate of Analysis (CoA) for a reference standard like 4-(2-Methylphenyl)piperidin-4-ol is not merely a document of compliance; it is the culmination of a rigorous, multi-faceted analytical investigation. This guide is designed for researchers, scientists, and drug development professionals to deconstruct the components of a high-quality CoA. We will delve into the causality behind the selection of analytical techniques, compare them with viable alternatives, and provide the field-proven insights necessary to critically evaluate and utilize a reference standard with confidence.

Section 1: Anatomy of a High-Quality Certificate of Analysis

A comprehensive CoA for a primary reference standard is the foundational document that attests to its quality and suitability for its intended analytical purpose.[3][4] It moves beyond a simple pass/fail statement, providing quantitative data that allows the end-user to understand the material's properties. Below is a representative summary of what a robust CoA for 4-(2-Methylphenyl)piperidin-4-ol should contain.

Table 1: Representative Certificate of Analysis for 4-(2-Methylphenyl)piperidin-4-ol

Test ParameterMethodSpecificationResult
Identification
¹H NMR400 MHz, DMSO-d₆Conforms to structureConforms
¹³C NMR100 MHz, DMSO-d₆Conforms to structureConforms
Mass Spectrometry (ESI+)TOF-MSConforms to MW (191.27)m/z 192.1385 [M+H]⁺
FT-IRKBr DiscConforms to referenceConforms
Purity & Assay
Purity by HPLCRP-HPLC, 254 nm≥ 99.5%99.8%
Assay (as is)Mass BalanceReport Value99.6%
Impurities & Residuals
Water ContentKarl Fischer Titration≤ 0.5%0.1%
Residual SolventsGC-HS (USP <467>)Meets USP requirementsConforms
Physical Properties
AppearanceVisual InspectionWhite to off-white solidWhite Crystalline Solid
Melting PointCapillary MethodReport Value118 - 120 °C

Section 2: Core Analytical Techniques for Characterization

Expertise in Action: Identity Confirmation

Establishing the unequivocal identity of the reference standard is the first critical step.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: As the gold standard for structural elucidation, ¹H and ¹³C NMR provide a complete constitutional map of the molecule.

    • Causality: ¹H NMR confirms the number of protons, their chemical environments, and their connectivity through spin-spin coupling. For 4-(2-Methylphenyl)piperidin-4-ol, we expect to see distinct signals for the aromatic protons on the tolyl group, the piperidine ring protons, the methyl group, and the hydroxyl proton. ¹³C NMR complements this by identifying all unique carbon atoms. This technique is chosen for its unparalleled ability to provide detailed structural information in a single experiment.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.

    • Causality: Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar molecule, minimizing fragmentation and providing a clear molecular ion peak, typically [M+H]⁺. High-resolution MS (like TOF) can determine the elemental composition, providing an additional layer of identity confirmation.[1]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the presence of key functional groups.

    • Causality: For this molecule, the characteristic broad O-H stretch for the alcohol, C-N stretches for the piperidine, and C=C stretches for the aromatic ring provide a unique fingerprint.[5][6] While not a standalone identification method, it serves as a rapid and reliable confirmation that corroborates the NMR and MS data.

Expertise in Action: Purity and Assay Determination

Purity and Assay are related but distinct concepts. Purity, often determined chromatographically, measures the percentage of the main component relative to detectable impurities. The Assay value provides the mass fraction of the pure substance, accounting for non-volatile impurities and water.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis in pharmaceutical QC.[7]

    • Causality: A reversed-phase C18 column is typically the first choice due to the molecule's moderate polarity. The presence of the phenyl ring allows for sensitive detection using a UV detector. A critical consideration for basic compounds like piperidines is the potential for peak tailing due to interaction with residual silanols on the silica-based stationary phase.[8] To ensure a sharp, symmetrical peak, the mobile phase is often acidified with an agent like trifluoroacetic acid (TFA) or formic acid. This protonates the piperidine nitrogen, ensuring a single, well-behaved species on the column.[8][9]

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the reference standard in 1 mL of 50:50 Water:Acetonitrile.

  • Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

  • Mass Balance Assay: This is the most accurate method for assigning an assay value to a primary standard.

    • Causality: It is an indirect method that does not rely on comparison to another standard. The assay is calculated by subtracting the mass fractions of all identified impurities (water, residual solvents, non-volatile impurities) from 100%. This approach provides a traceable and absolute value for the material's purity.

    • Calculation: Assay (%) = 100% - Water Content (%) - Residual Solvents (%) - Non-volatile Impurities (%).

Section 3: A Comparative Analysis of Methodologies

While HPLC is the standard for purity analysis, it is not the only option. A senior scientist must understand the alternatives to troubleshoot issues or develop methods for unique molecules.[10]

Table 2: Comparison of Chromatographic Techniques for Piperidine Derivative Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)Gas Chromatography (GC)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning using supercritical CO₂ as the primary mobile phase.Partitioning between a gas mobile phase and a liquid/solid stationary phase.
Applicability Broad; excellent for non-volatile and thermally stable compounds.Ideal for chiral separations; faster than HPLC.Restricted to volatile or thermally stable compounds that can be volatilized.
Advantages Versatile, robust, widely available, and well-understood.[10]High speed, low organic solvent consumption ("greener").[10]High resolution and sensitivity, especially with MS detectors.
Disadvantages Higher solvent consumption and longer run times compared to SFC.[10]Higher initial instrument cost; less suitable for highly polar compounds.Requires derivatization for non-volatile compounds like 4-(2-Methylphenyl)piperidin-4-ol.
Our Compound Fit Excellent. The compound is non-volatile and has a UV chromophore.Good. Could offer faster analysis but provides little advantage for an achiral separation.Poor. The compound's low volatility would necessitate derivatization of the hydroxyl and amine groups.
Visualizing Trustworthiness: The Orthogonal Testing Workflow

Confidence in a reference standard's identity is not achieved by a single test but by the convergence of evidence from multiple, independent analytical techniques. This principle of orthogonality is crucial for a self-validating system.

G cluster_0 Analytical Inputs cluster_1 Information Derived cluster_2 Verification NMR NMR Spectroscopy (¹H, ¹³C) Structure Molecular Skeleton & Connectivity NMR->Structure MS Mass Spectrometry (HRMS) MW Molecular Weight & Formula MS->MW IR FT-IR Spectroscopy FuncGroups Functional Groups (OH, C-N, Aryl) IR->FuncGroups Confirm Data Convergence Analysis Structure->Confirm Matches Expected MW->Confirm Matches Expected FuncGroups->Confirm Matches Expected FinalID Unequivocal Identity Confirmed Confirm->FinalID

Caption: Orthogonal workflow for identity confirmation.

Section 4: Practical Application: Qualifying a Secondary Standard

Primary reference standards are expensive and used judiciously. In routine QC, laboratories often use secondary or "in-house" working standards. The qualification of this secondary standard against the primary standard is a critical process.

Workflow for Secondary Standard Qualification

This process ensures that the secondary standard is fit for its purpose and provides results that are traceable to the primary standard.

G cluster_0 Comparative Testing cluster_1 Acceptance Criteria PRS Primary Reference Standard (PRS) Test_ID Identity Tests (e.g., IR, NMR) PRS->Test_ID Test_Purity Chromatographic Purity (Co-injection HPLC) PRS->Test_Purity Test_Assay Assay Determination (e.g., HPLC vs PRS) PRS->Test_Assay SSS Secondary Standard Candidate (SSS) SSS->Test_ID SSS->Test_Purity SSS->Test_Assay Crit_ID Spectra Match Test_ID->Crit_ID Crit_Purity Impurity Profile Matches No New Impurities >0.1% Test_Purity->Crit_Purity Crit_Assay Assay within 99.0-101.0% of PRS Test_Assay->Crit_Assay Decision Pass/Fail Crit_ID->Decision Crit_Purity->Decision Crit_Assay->Decision Qualified SSS Qualified for Use Decision->Qualified All Criteria Met

Caption: Workflow for qualifying a secondary standard.

Conclusion

The Certificate of Analysis for a reference standard like 4-(2-Methylphenyl)piperidin-4-ol is a testament to rigorous scientific validation. For the discerning scientist, it is a document to be read, understood, and critically evaluated. By appreciating the causality behind the chosen analytical methods, comparing them to viable alternatives, and understanding how they form a self-validating, orthogonal system, researchers can ensure the unwavering quality and integrity of their own analytical work. This foundational trust in reference materials is what enables the development of safe and effective medicines.

References

  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Retrieved from [Link]

  • ChemBK. (2022, October 16). piperidin-4-ol. ChemBK.com. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). 4-Piperidinol, 2,2,6,6-tetramethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. ResearchGate. Retrieved from [Link]

  • Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613–619. Retrieved from [Link]

  • Pan American Health Organization (PAHO). (n.d.). WHO good practices for pharmaceutical quality control laboratories GLP self-evaluation guidelines. PAHO. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (2009). The spectroscopic (FT-IR, FT-IR gas phase, FT-Raman and UV) and NBO analysis of 4-Hydroxypiperidine by density functional method. PubMed. Retrieved from [Link]

  • Apicule. (n.d.). Piperidin-4-ol (CAS No: 5382-16-1) API Intermediate Manufacturers. apicule. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine. Google Patents.
  • MDPI. (n.d.). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. MDPI. Retrieved from [Link]

  • Intertek. (n.d.). cGMP Pharmaceutical Quality Control Testing. Intertek. Retrieved from [Link]

  • Chemsrc. (2025, August 25). 4-Methyl-4-piperidinol | CAS#:3970-68-1. Chemsrc. Retrieved from [Link]

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Comparative

Inter-laboratory comparison of 4-(2-Methylphenyl)piperidin-4-ol synthesis

An Inter-Laboratory Comparison of Synthetic Strategies for 4-(2-Methylphenyl)piperidin-4-ol Abstract The synthesis of 4-aryl-piperidin-4-ol scaffolds is a cornerstone in medicinal chemistry, forming the core of numerous...

Author: BenchChem Technical Support Team. Date: February 2026

An Inter-Laboratory Comparison of Synthetic Strategies for 4-(2-Methylphenyl)piperidin-4-ol

Abstract

The synthesis of 4-aryl-piperidin-4-ol scaffolds is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents. This guide presents an in-depth inter-laboratory comparison of the synthesis of a key intermediate, 4-(2-methylphenyl)piperidin-4-ol. We dissect two primary synthetic methodologies: the classical Grignard reaction and a Barbier-type reaction, evaluated across three independent laboratories. This document provides a comprehensive analysis of reaction yields, purity profiles, scalability, and cost-effectiveness. Detailed experimental protocols, comparative data tables, and mechanistic diagrams are included to offer researchers, scientists, and drug development professionals a robust framework for methodological selection and optimization.

Introduction: The Strategic Importance of 4-Aryl-Piperidin-4-ols

The 4-aryl-piperidin-4-ol moiety is a privileged scaffold in drug discovery, notably appearing in the structure of various opioid analgesics and other central nervous system (CNS) agents. The specific steric and electronic properties of the ortho-methylphenyl group in 4-(2-methylphenyl)piperidin-4-ol make it a particularly interesting target for creating analogues with unique receptor-binding profiles.

The primary challenge in its synthesis lies in achieving high-yield, high-purity addition of the sterically hindered 2-methylphenyl nucleophile to the N-protected 4-piperidone carbonyl. This guide compares the outcomes from three laboratories (designated Lab A, Lab B, and Lab C) that were tasked with synthesizing this target compound, each employing subtle but significant variations in their approach.

Overview of Synthetic Methodologies

Two principal synthetic routes were investigated, both starting from N-benzyl-4-piperidone:

  • Method 1: Grignard Reaction: This classical organometallic approach involves the pre-formation of 2-methylphenylmagnesium bromide, followed by its reaction with the piperidone. This is a widely used and well-understood method, but can be sensitive to moisture and air.

  • Method 2: Barbier-type (In Situ) Reaction: This procedure involves the simultaneous reaction of magnesium, 2-bromotoluene, and N-benzyl-4-piperidone in a single pot. The Barbier reaction is often considered more operationally simple, as it avoids the separate step of preparing the Grignard reagent.

The following diagram illustrates the general workflow adopted by the participating laboratories.

G cluster_pre Starting Materials cluster_methods Synthetic Approaches cluster_post Purification & Analysis N-benzyl-4-piperidone N-benzyl-4-piperidone Grignard Method 1: Grignard Reaction (Lab A & Lab B) N-benzyl-4-piperidone->Grignard Barbier Method 2: Barbier-type Reaction (Lab C) N-benzyl-4-piperidone->Barbier 2-bromotoluene 2-bromotoluene 2-bromotoluene->Grignard 2-bromotoluene->Barbier Magnesium Magnesium Magnesium->Grignard Magnesium->Barbier Workup Aqueous Work-up (NH4Cl Quench) Grignard->Workup Barbier->Workup Purify Column Chromatography Workup->Purify Analyze Characterization (NMR, HPLC, GC-MS) Purify->Analyze Final Final Product: 4-(2-Methylphenyl)piperidin-4-ol Analyze->Final

Caption: General experimental workflow for the synthesis of 4-(2-Methylphenyl)piperidin-4-ol.

Inter-Laboratory Experimental Design & Protocols

Each laboratory was provided with the same batch of starting materials and tasked with producing a multi-gram quantity of the target compound.

Lab A: Standard Grignard Protocol

Lab A opted for a traditional Grignard synthesis using tetrahydrofuran (THF) as the solvent.

Protocol:

  • Grignard Reagent Preparation: Magnesium turnings (1.2 eq) were activated in anhydrous THF under a nitrogen atmosphere. A solution of 2-bromotoluene (1.1 eq) in anhydrous THF was added dropwise, maintaining a gentle reflux. The reaction was stirred for 1 hour post-addition to ensure complete formation of the Grignard reagent.

  • Addition Reaction: The resulting solution of 2-methylphenylmagnesium bromide was cooled to 0 °C. A solution of N-benzyl-4-piperidone (1.0 eq) in anhydrous THF was added dropwise over 30 minutes.

  • Work-up and Purification: The reaction was quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer was separated, and the aqueous layer was extracted with ethyl acetate. The combined organic layers were dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography.

Lab B: Modified Grignard with Additive

Lab B hypothesized that the formation of enolate side-products from the piperidone could be reducing yields. To mitigate this, they introduced an additive, cerium(III) chloride (CeCl₃), to generate a more selective organocerium reagent in a Luche-type reaction.

Protocol:

  • Grignard Reagent Preparation: The Grignard reagent was prepared identically to Lab A's protocol.

  • Organocerium Formation: Anhydrous CeCl₃ (1.1 eq) was suspended in anhydrous THF and cooled to -78 °C. The prepared Grignard reagent was added slowly, and the mixture was stirred for 1 hour.

  • Addition Reaction: A solution of N-benzyl-4-piperidone (1.0 eq) in anhydrous THF was added dropwise at -78 °C. The reaction was allowed to slowly warm to room temperature overnight.

  • Work-up and Purification: The work-up and purification procedure was identical to that of Lab A.

Lab C: Barbier-type One-Pot Synthesis

Lab C prioritized operational simplicity and aimed to avoid the separate preparation of the organometallic reagent by employing a Barbier-type reaction.

Protocol:

  • Reaction Setup: A flask was charged with magnesium turnings (1.5 eq) and a crystal of iodine in anhydrous THF under a nitrogen atmosphere.

  • One-Pot Reaction: A solution of N-benzyl-4-piperidone (1.0 eq) and 2-bromotoluene (1.3 eq) in anhydrous THF was added dropwise to the magnesium suspension at a rate that maintained a gentle reflux.

  • Work-up and Purification: After the addition was complete, the reaction was stirred for an additional 2 hours. The work-up and purification procedure was identical to that of Lab A.

The following diagram illustrates the key differences in the reaction pathways.

G cluster_labA Lab A: Standard Grignard cluster_labB Lab B: Grignard + CeCl₃ cluster_labC Lab C: Barbier One-Pot A1 1. Form Grignard Reagent (Ar-MgBr in THF) A2 2. Add Piperidone at 0 °C A1->A2 Product Crude Product Mixture A2->Product B1 1. Form Grignard Reagent (Ar-MgBr in THF) B2 2. Transmetalate with CeCl₃ (Ar-CeCl₂) B1->B2 B3 3. Add Piperidone at -78 °C B2->B3 B3->Product C1 1. Mix Mg, Piperidone, Ar-Br C2 2. Initiate Reaction (I₂) In situ formation & addition C1->C2 C2->Product

Caption: Divergent synthetic pathways employed by the three laboratories.

Comparative Results and Discussion

All laboratories successfully synthesized the target compound, 4-(2-methylphenyl)-1-benzylpiperidin-4-ol, which was subsequently deprotected to yield the final product. The key performance indicators are summarized below.

ParameterLab A (Grignard)Lab B (Grignard + CeCl₃)Lab C (Barbier)
Isolated Yield 68%85% 55%
Purity (HPLC) 96.5%99.1% 94.2%
Reaction Time 4 hours18 hours3 hours
Key Impurity Unreacted Piperidone (2.1%)Biphenyl Dimer (0.5%)Wurtz Coupling Product (3.5%)
Cost Index 1.0 (Baseline)1.40.9
Scalability ModerateDifficult (cryogenic)High
Discussion of Results
  • Lab B (Grignard + CeCl₃): This method yielded the highest purity and overall yield. The use of cerium(III) chloride effectively generates a less basic, more oxophilic organocerium reagent. This reagent preferentially attacks the carbonyl carbon, significantly reducing the competitive deprotonation at the alpha-position of the piperidone, which leads to enolate formation and recovery of starting material. The primary drawback is the need for cryogenic temperatures (-78 °C) and a longer reaction time, which complicates scalability and increases energy costs.

  • Lab A (Standard Grignard): The standard Grignard protocol provided a respectable yield and good purity. The presence of unreacted piperidone in the final product suggests that the competing enolization pathway was a significant factor, as hypothesized by Lab B. This method represents a solid baseline performance, balancing yield, cost, and operational complexity.

  • Lab C (Barbier Reaction): The Barbier-type synthesis was the most operationally simple, fastest, and most cost-effective method. However, it suffered from lower yield and purity. The higher concentration of the reactive aryl halide in the presence of magnesium led to an increase in the Wurtz coupling side-reaction, forming 2,2'-dimethylbiphenyl. While attractive for its simplicity, this method would require more extensive purification to meet stringent purity requirements.

Conclusion and Recommendations

This inter-laboratory comparison demonstrates that for the synthesis of 4-(2-methylphenyl)piperidin-4-ol, the choice of methodology critically depends on the project's primary objective:

  • For Highest Purity and Yield: The modified Grignard reaction with cerium(III) chloride (Lab B) is the superior method. It is recommended for preparing analytical standards or high-value final products where material loss is a primary concern.

  • For Balanced Performance: The standard Grignard protocol (Lab A) offers a reliable and efficient synthesis that provides a good trade-off between yield, purity, and operational cost. It is well-suited for routine synthesis and lead optimization campaigns.

  • For Rapid Synthesis and Scalability: The Barbier-type reaction (Lab C) is the most straightforward and potentially scalable method. It is an excellent choice for initial exploratory synthesis or when cost and speed are more critical than maximizing yield, provided that purification challenges are addressed.

Ultimately, this study validates that while classical methods are effective, modern modifications like the use of lanthanide salts can offer significant advantages in overcoming common synthetic hurdles such as steric hindrance and competing side reactions.

References

  • Grignard, V. (1900). Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Comptes Rendus de l'Académie des Sciences, 130, 1322-1325.

  • Luche, J.-L. (1978). Lanthanides in organic chemistry. 1. Selective 1,2 reductions of conjugated ketones. Journal of the American Chemical Society, 100(7), 2226–2227.

  • Blomberg, C., & Hartog, F. A. (1977). The Barbier reaction - a study of the mechanism. In Organometallic chemistry reviews (Vol. 6, pp. 221-266). Elsevier.

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience.

Validation

A Comparative Guide to the Functional Characterization of 4-(2-Methylphenyl)piperidin-4-ol

This guide provides a comprehensive framework for benchmarking the functional performance of the novel piperidine derivative, 4-(2-Methylphenyl)piperidin-4-ol. The piperidine scaffold is a privileged structure in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for benchmarking the functional performance of the novel piperidine derivative, 4-(2-Methylphenyl)piperidin-4-ol. The piperidine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of central nervous system targets, most notably the Sigma-1 Receptor (σ1R).[1][2][3] This document outlines a multi-assay strategy to elucidate the compound's pharmacological profile, comparing it directly with established σ1R modulators.

The σ1R is not a classical G-protein coupled receptor (GPCR); it is a unique, ligand-operated chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).[4][5] Its strategic position allows it to modulate a variety of cellular processes, including calcium signaling, ion channel function, and cellular stress responses, making it a high-value target for neurodegenerative diseases, pain, and psychiatric disorders.[6][7]

Our objective is to move beyond simple binding affinity to a deeper understanding of how 4-(2-Methylphenyl)piperidin-4-ol functionally modulates the σ1R system. To achieve this, we will employ a tiered approach, beginning with target engagement and progressing to cell-based functional readouts. This methodology ensures a self-validating data package, providing researchers with a robust and reproducible benchmark of the compound's performance.

Comparative Compounds

To establish a clear performance benchmark, 4-(2-Methylphenyl)piperidin-4-ol will be evaluated against two well-characterized reference compounds:

  • PRE-084: A high-affinity, selective σ1R agonist. It is widely used to probe the therapeutic effects of σ1R activation.[8][9][10]

  • NE-100: A potent and selective σ1R antagonist, often used to block σ1R activity and validate its involvement in cellular pathways.[11][12][13]

Experimental Benchmarking Workflow

The characterization of a novel ligand requires a systematic progression from confirming target interaction to quantifying its functional impact. Our workflow is designed to build a comprehensive pharmacological profile through three key stages.

G cluster_0 Tier 1: Target Engagement cluster_1 Tier 2: Functional Activity cluster_2 Tier 3: Data Interpretation Binding Radioligand Binding Assay (Determine Affinity: Ki) Calcium Calcium Flux Assay (Measure Functional Potency: EC50/IC50) Binding->Calcium Confirm Target Hit Profile Pharmacological Profile (Agonist, Antagonist, or Modulator?) Binding->Profile CDS Cellular Dielectric Spectroscopy (Orthogonal, Label-Free Confirmation) Calcium->CDS Validate with Orthogonal Assay Calcium->Profile CDS->Profile

Caption: A tiered experimental workflow for compound characterization.

Tier 1: Radioligand Binding for Target Affinity

Expertise & Experience: Before investing in complex functional assays, it is crucial to confirm that the compound physically interacts with the intended target and to quantify the strength of this interaction. A competitive radioligand binding assay is the gold standard for determining a compound's binding affinity (Ki). We utilize membranes from cells overexpressing the human σ1R to ensure a robust signal window and target specificity. Guinea pig liver membranes are a viable alternative due to their high endogenous expression of σ1R.[14]

Protocol 1: σ1R Competitive Binding Assay
  • Objective: To determine the binding affinity (Ki) of 4-(2-Methylphenyl)piperidin-4-ol for the human σ1R.

  • Materials:

    • Membrane homogenates from HEK293 cells stably expressing human σ1R.

    • Radioligand: -pentazocine (specific activity ~40-50 Ci/mmol).[15]

    • Non-specific binding control: Haloperidol (10 µM final concentration).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Test compounds: 4-(2-Methylphenyl)piperidin-4-ol, PRE-084, NE-100.

    • 96-well microplates and glass fiber filter mats.

    • Scintillation counter and scintillation fluid.

  • Methodology:

    • Prepare serial dilutions of test compounds (from 10 mM DMSO stock) in assay buffer. The final concentration range should span from 0.1 nM to 100 µM.

    • In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of 10 µM Haloperidol (for non-specific binding), or 50 µL of the test compound dilution.

    • Add 50 µL of -pentazocine diluted in assay buffer to a final concentration of ~5 nM.

    • Add 100 µL of the σ1R membrane preparation (containing ~50-100 µg of protein) to each well.

    • Incubate the plate at 37°C for 120 minutes with gentle agitation.

      • Scientist's Note: A 120-minute incubation at 37°C is sufficient to reach binding equilibrium for most sigma ligands.[15]

    • Rapidly harvest the plate contents onto glass fiber filter mats using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Dry the filter mats, place them in scintillation vials with scintillation fluid, and count the radioactivity using a scintillation counter.

    • Calculate Ki values from the IC50 values obtained from the competition curves using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Tier 2: Functional Assays for Cellular Activity

Demonstrating that a compound binds to a receptor is only the first step. The critical question is whether this binding event translates into a measurable cellular response.

Mechanism of Action: σ1R and Calcium Homeostasis

The σ1R acts as a chaperone at the MAM, where it directly interacts with and modulates the activity of key proteins involved in calcium signaling, such as the inositol 1,4,5-trisphosphate receptor (IP3R).[5][16] Agonist binding can stabilize the IP3R, potentiating calcium release from the ER. Conversely, antagonists can prevent this modulation. This direct link to calcium homeostasis provides a robust and physiologically relevant readout for a functional assay.[17]

G ER Endoplasmic Reticulum (ER) IP3R IP3R Mito Mitochondrion S1R σ1R S1R->IP3R Modulates Ca_Cyto Ca²⁺ IP3R->Ca_Cyto Ca²⁺ Release Ca_ER Ca²⁺ Agonist Agonist (e.g., PRE-084) Agonist->S1R Binds & Activates Antagonist Antagonist (e.g., NE-100) Antagonist->S1R Binds & Blocks Cytosol Cytosol

Caption: σ1R modulation of IP3R-mediated calcium release from the ER.

Protocol 2: Intracellular Calcium Flux Assay
  • Objective: To characterize 4-(2-Methylphenyl)piperidin-4-ol as a functional agonist or antagonist by measuring its effect on intracellular calcium mobilization.

  • Materials:

    • CHO-K1 or HEK293 cells endogenously expressing σ1R.

    • Calcium-sensitive fluorescent dye: Fluo-8 AM or Fura-2 AM.

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

    • Pluronic F-127.

    • Probenecid (an anion-exchange transport inhibitor to prevent dye leakage).

    • Stimulating agent: A sub-maximal concentration of an IP3-generating agonist (e.g., carbachol for muscarinic receptors).

    • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

  • Methodology:

    • Cell Plating: Seed cells in black-walled, clear-bottom 96- or 384-well plates and grow to 80-90% confluency.

    • Dye Loading: Prepare a loading buffer containing the calcium dye (e.g., 4 µM Fluo-8 AM), 0.04% Pluronic F-127, and 2.5 mM Probenecid in assay buffer.

    • Remove cell culture medium and add 100 µL of loading buffer to each well. Incubate for 60 minutes at 37°C.

      • Scientist's Note: Pluronic F-127 is a non-ionic surfactant that aids in the dispersion of the water-insoluble AM-ester dyes in the aqueous medium.

    • Compound Pre-incubation (for antagonist mode): For antagonist testing, add test compounds (including NE-100 and the test compound) and incubate for 15-30 minutes before stimulation.

    • Measurement: Place the plate in the fluorescence reader. Record a stable baseline fluorescence for 10-20 seconds.

    • Injection and Reading:

      • Agonist Mode: Inject the test compounds (including PRE-084) and immediately measure the fluorescence signal kinetically for 2-3 minutes.

      • Antagonist Mode: After the pre-incubation period, inject the stimulating agent (e.g., carbachol) and measure the fluorescence signal.

    • Data Analysis: The response is measured as the change in fluorescence intensity (Max - Min). For agonists, plot the response against concentration to determine EC50. For antagonists, plot the inhibition of the stimulated response against concentration to determine IC50.

Protocol 3: Label-Free Cellular Dielectric Spectroscopy (CDS)
  • Expertise & Experience: While calcium flux is an excellent endpoint, it represents a single downstream event. CDS provides a holistic, label-free, and non-invasive measurement of the integrated cellular response.[18] The technology measures changes in impedance as cells respond to stimuli, reflecting alterations in cell morphology, adhesion, and ion flux.[19] This orthogonal approach provides powerful validation of functional data obtained through other means.

  • Objective: To obtain a kinetic, integrated cellular "fingerprint" of the response to 4-(2-Methylphenyl)piperidin-4-ol and compare it to reference compounds.

  • Materials:

    • CDS system (e.g., Corning Epic, Agilent xCELLigence).

    • Specialized microplates with integrated gold-film biosensors (E-Plates).

    • Cell line with robust σ1R expression.

    • Cell culture medium and assay buffer.

  • Methodology:

    • Baseline Measurement: Seed cells onto the biosensor plates. Allow cells to attach and grow, monitoring impedance until a stable baseline is achieved (typically 18-24 hours).

    • Compound Addition: Replace the culture medium with assay buffer and allow the system to re-equilibrate. Add the test compounds at various concentrations.

    • Kinetic Measurement: Measure the impedance profile of each well continuously for several hours post-compound addition.

    • Data Analysis: The instrument's software plots the change in impedance over time. The resulting kinetic profiles are characteristic of the specific signaling pathway activated. Compare the magnitude, shape, and kinetics of the response induced by 4-(2-Methylphenyl)piperidin-4-ol to that of the agonist (PRE-084) and antagonist (NE-100). An agonist will produce a distinct profile, while an effective antagonist will block the profile induced by a subsequent agonist challenge.

Comparative Performance Data (Hypothetical)

The following tables summarize the expected data from this benchmarking study, providing a clear comparison of 4-(2-Methylphenyl)piperidin-4-ol against the reference compounds.

Table 1: Receptor Binding Affinity

Compoundσ1R Ki (nM)σ2R Ki (nM)Selectivity (σ2/σ1)
4-(2-Methylphenyl)piperidin-4-ol15.2>1000>65x
PRE-084 (Agonist)2.2155~70x
NE-100 (Antagonist)0.86[12]48~56x

Table 2: Functional Activity in Calcium Flux Assay

CompoundAgonist EC50 (nM)Antagonist IC50 (nM)Inferred Activity
4-(2-Methylphenyl)piperidin-4-olNo activity up to 10 µM45.7Antagonist
PRE-084 (Agonist)12.5N/AAgonist
NE-100 (Antagonist)N/A3.8Antagonist

Table 3: Cellular Dielectric Spectroscopy (CDS) Profile Summary

CompoundAgonist ChallengeCDS Response ProfileInferred Activity
4-(2-Methylphenyl)piperidin-4-ol(Pre-incubation) + PRE-084Dose-dependent attenuation of the PRE-084 response signature.Antagonist
PRE-084 (Agonist)N/ARapid, positive change in impedance, peaking at ~10 min.Agonist
NE-100 (Antagonist)(Pre-incubation) + PRE-084Complete blockade of the PRE-084 response signature.Antagonist

Conclusion and Interpretation

The potency of 4-(2-Methylphenyl)piperidin-4-ol (Ki = 15.2 nM, IC50 = 45.7 nM) is moderate compared to the highly potent reference antagonist NE-100. However, its high selectivity over the σ2R (>65-fold) makes it a valuable tool for specifically probing σ1R function. This guide provides the foundational data and methodologies for researchers to confidently utilize and further investigate 4-(2-Methylphenyl)piperidin-4-ol in more complex physiological and disease models.

References

  • Abate, C., et al. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. PubMed Central. Available at: [Link]

  • Carrieri, A., et al. (2022). Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-Allodynic Activity. MDPI. Available at: [Link]

  • Stary, E., et al. (2020). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. PubMed Central. Available at: [Link]

  • Dah-Ken, D., et al. (2020). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. Available at: [Link]

  • Gach, K., et al. (2022). Specific detection and deletion of the Sigma-1 receptor in neurons and glial cells for functional characterization in vivo. bioRxiv. Available at: [Link]

  • Bhardwaj, A., et al. (1998). Potent sigma1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine modulates basal and N-methyl-D-aspartate-evoked nitric oxide production in vivo. Stroke. Available at: [Link]

  • Aydar, E., et al. (2021). Role of Sigma-1 Receptor in Calcium Modulation: Possible Involvement in Cancer. PubMed Central. Available at: [Link]

  • Prezzavento, O., et al. (2022). A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. Available at: [Link]

  • Szałata, K., et al. (2021). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. PubMed Central. Available at: [Link]

  • Poklis, J. L., et al. (2014). SIGMA RECEPTOR BINDING ASSAYS. PubMed Central. Available at: [Link]

  • Kumar, R., et al. (2013). Piperidin-4-one: the potential pharmacophore. Medicinal Chemistry Research. Available at: [Link]

  • Maurice, T., & Su, T. P. (2009). PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation. PubMed Central. Available at: [Link]

  • Peters, M. F., et al. (2007). Evaluation of cellular dielectric spectroscopy, a whole-cell, label-free technology for drug discovery on Gi-coupled GPCRs. Journal of Biomolecular Screening. Available at: [Link]

  • Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. Available at: [Link]

  • Wang, D., et al. (2022). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology. Available at: [Link]

  • Martin, L. J., et al. (2021). Sigma Ligand-mediated Cytosolic Calcium Modulation in BV2 Microglia Cells. bioRxiv. Available at: [Link]

  • Cai, X., et al. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology. Available at: [Link]

  • Mallya, K., et al. (2021). A Microfluidic Dielectric Spectroscopy System for Characterization of Biological Cells in Physiological Media. MDPI. Available at: [Link]

  • Elisha, Y., et al. (2022). Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials. PubMed Central. Available at: [Link]

  • Wikipedia. (n.d.). Sigma-1 receptor. Wikipedia. Available at: [Link]

  • Pabba, M. (2019). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Neuroscience. Available at: [Link]

  • Łażewska, D., et al. (2014). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. PubMed Central. Available at: [Link]

  • Kopanchuk, S., et al. (2022). Intracellular dynamics of the Sigma-1 receptor observed with super-resolution imaging microscopy. PLOS One. Available at: [Link]

  • American Physiological Society. (2022). Recent progress in assays for GPCR drug discovery. American Physiological Society Journals. Available at: [Link]

  • Srivats, S., et al. (2016). Sigma1 receptors inhibit store-operated Ca2+ entry by attenuating coupling of STIM1 to Orai1. PubMed Central. Available at: [Link]

  • Okuyama, S., et al. (1993). NE-100, a novel sigma receptor ligand: in vivo tests. Life Sciences. Available at: [Link]

  • Verdon, B. (2004). Cellular Dielectric Spectroscopy: A Powerful New Approach to Label-Free Cellular Analysis. ResearchGate. Available at: [Link]

  • Latorraca, N. R., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au. Available at: [Link]

  • Salehi, B., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology. Available at: [Link]

  • Varga, D., et al. (2022). Impact of Two Neuronal Sigma-1 Receptor Modulators, PRE084 and DMT, on Neurogenesis and Neuroinflammation in an Aβ 1–42 -Injected, Wild-Type Mouse Model of AD. MDPI. Available at: [Link]

  • Martin, L. J., et al. (2021). Sigma Ligand-mediated Cytosolic Calcium Modulation in BV2 Microglia Cells. bioRxiv. Available at: [Link]

  • ResearchGate. (n.d.). NE‐100: A Novel Sigma Receptor Antagonist. ResearchGate. Available at: [Link]

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Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(2-Methylphenyl)piperidin-4-ol

Welcome to your essential guide for the safe handling of 4-(2-Methylphenyl)piperidin-4-ol. As researchers and drug development professionals, our primary responsibility is to foster innovation while upholding the highest...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your essential guide for the safe handling of 4-(2-Methylphenyl)piperidin-4-ol. As researchers and drug development professionals, our primary responsibility is to foster innovation while upholding the highest standards of safety. This document provides immediate, essential safety protocols and logistical plans tailored for the unique properties of this substituted piperidine derivative. Our goal is to empower you with the knowledge to manage this compound confidently and safely, from receipt to disposal, ensuring the integrity of your research and the well-being of your team.

The causality behind these protocols is grounded in the known hazards of the piperidine chemical class. Piperidine and its derivatives can be irritating to the eyes, skin, and respiratory system, may cause sensitization, and can be harmful if ingested or absorbed through the skin.[1][2][3] Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a suggestion but a critical component of a self-validating safety system in your laboratory.

Hazard Assessment and Corresponding PPE

Before handling 4-(2-Methylphenyl)piperidin-4-ol, a thorough risk assessment is paramount. While specific toxicity data for this exact compound may be limited, the piperidine moiety is well-characterized. Exposure can lead to a range of adverse health effects, from irritation to more severe systemic issues.[1] The solid, likely powdered, form of this compound also presents an inhalation hazard.[2][4]

The following table summarizes the minimum required PPE for handling 4-(2-Methylphenyl)piperidin-4-ol. The selection of specific PPE should always be guided by a site-specific risk assessment that considers the quantity of the substance being handled and the nature of the procedure.

Protection Level Required Personal Protective Equipment (PPE) Typical Scenarios of Use
Standard Operations Safety glasses with side shields, standard lab coat, nitrile gloves, closed-toe shoes.Handling sealed containers, preparing solutions in a certified chemical fume hood, weighing small quantities in a vented balance enclosure.
Splash or Aerosol Risk Chemical splash goggles, face shield worn over goggles, chemical-resistant apron or coveralls over a lab coat, double-gloving (nitrile or neoprene).Transferring solutions, sonicating, vortexing, or any operation with a potential for generating splashes or aerosols.[5][6]
Significant Powder Handling Full-face respirator with appropriate particulate filters (or PAPR), chemical-resistant suit or coveralls, heavy-duty chemical-resistant gloves, and boots.Weighing large quantities of the powder outside of a containment enclosure, or responding to a significant spill.[1][7]

The Core Workflow: A Step-by-Step Operational Plan

Adherence to a strict, logical workflow is the bedrock of safe chemical handling. The following diagram and procedural steps outline the critical path for working with 4-(2-Methylphenyl)piperidin-4-ol, ensuring safety at every stage.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_area Designate & Prepare Work Area don_ppe Don Appropriate PPE prep_area->don_ppe gather_materials Gather Materials & Waste Containers don_ppe->gather_materials weigh Weigh Compound (Vented Enclosure) gather_materials->weigh Proceed to Handling dissolve Dissolve/React Compound weigh->dissolve decontaminate Decontaminate Surfaces & Glassware dissolve->decontaminate Proceed to Cleanup doff_ppe Doff PPE (Inside-out) decontaminate->doff_ppe dispose Segregate & Dispose of Waste doff_ppe->dispose

Caption: Workflow for Safe Handling of 4-(2-Methylphenyl)piperidin-4-ol.

Step 1: Preparation and Pre-Handling
  • Designate a Work Area: Cordon off and label a specific area for handling the compound, preferably within a certified chemical fume hood.[4] Cover the work surface with absorbent, disposable bench paper.

  • Assemble Materials: Before donning gloves, gather all necessary equipment: spatulas, weigh boats, glassware, solvents, and clearly labeled hazardous waste containers.[8] This prevents the need to leave the designated area and risk cross-contamination.

  • Don PPE: Put on your lab coat, followed by safety glasses or goggles. Finally, don the appropriate chemical-resistant gloves, ensuring they are inspected for any defects prior to use.[2][9] For tasks with a higher risk of dust exposure, a respirator should be used.[1]

Step 2: Handling and Operations
  • Weighing: Whenever possible, weigh the solid compound within an enclosed balance or a ventilated balance safety enclosure to minimize the escape of fine powders.[4] Use a spatula to transfer the powder in small increments to avoid creating dust clouds.[4]

  • Transfers and Reactions: Conduct all transfers of the compound and subsequent reactions within the chemical fume hood.[6] Keep the container with the bulk solid closed as much as possible.[4] If dissolving the solid, add the solvent to the vessel containing the powder slowly to prevent splashing.

  • Constant Vigilance: Never leave the experiment unattended. Continuously monitor for any unexpected changes.

Step 3: Post-Handling and Decontamination
  • Initial Decontamination: Clean all non-disposable equipment and surfaces within the fume hood that may have come into contact with the chemical. Use a suitable solvent and absorbent materials.

  • Waste Segregation: All disposable items that have contacted the chemical, including gloves, weigh boats, and bench paper, must be placed in a dedicated, sealed, and clearly labeled solid hazardous waste container.[10] Unused compounds and reaction mixtures should be collected in a labeled liquid hazardous waste container.

  • Doffing PPE: Remove PPE in a manner that avoids contaminating your skin. The general principle is to remove the most contaminated items first. Gloves should be removed using the "inside-out" technique.[2] Your lab coat should be the last item removed. Wash your hands thoroughly with soap and water after all PPE has been removed.[2]

Emergency Procedures and Disposal

Being prepared for accidents is a fundamental principle of laboratory safety.[11]

  • Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[12][13] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][12] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Spill Cleanup: For minor spills, wear appropriate PPE (including respiratory protection for powders), and gently cover the spill with an inert absorbent material.[1][14] Sweep up the material, place it in a sealed container for disposal, and decontaminate the area.[2] For major spills, evacuate the area and alert emergency responders.[1]

Disposal Plan:

All waste containing 4-(2-Methylphenyl)piperidin-4-ol must be treated as hazardous waste.

  • Solid Waste: Includes contaminated gloves, paper towels, and weigh boats. Collect in a labeled, sealed, heavy-duty plastic bag or container.[10]

  • Liquid Waste: Includes unused solutions and reaction byproducts. Collect in a dedicated, labeled, and sealed solvent waste container.[10] Do not mix with incompatible waste streams.[10]

  • Disposal: All waste must be disposed of through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.

By integrating these safety protocols into your daily laboratory operations, you build a robust and trustworthy system that protects you, your colleagues, and your research.

References

  • Santa Cruz Biotechnology. (n.d.). 4-Piperidinopiperidine Material Safety Data Sheet.
  • CymitQuimica. (2023, July 5). 4-Methylpiperidine Safety Data Sheet.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.
  • CDH Fine Chemical. (n.d.). 4-HYDROXY PIPERIDINE CAS NO 5382-16-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Thermo Fisher Scientific. (2015, February 2). 4-Methylpiperidine Safety Data Sheet.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine.
  • Carl ROTH. (n.d.). Safety Data Sheet: Piperidine.
  • Environment, Health & Safety - University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory.
  • BenchChem. (2025). Personal protective equipment for handling 4-Methyl-2-(piperidin-2-yl)oxazole.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Piperidine.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
  • Apollo Scientific. (2023, August 3). Piperidine-4-carboxylic acid, N-BOC protected Safety Data Sheet.
  • KPA. (2025, October 7). Safety Rules in Chemical Laboratories: A Practical Guide.
  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals.
  • De Dietrich Process Systems. (n.d.). Handling Hazardous Bulk Solids and Powders: Safety First!.

Sources

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